Methyl Nonafluorovalerate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O2/c1-17-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPSOBLGQUCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335698 | |
| Record name | Methyl perfluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-26-1 | |
| Record name | Methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13038-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Nonafluorovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Nonafluorovalerate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Nonafluorovalerate, a significant fluorinated compound, serves as a crucial building block in the synthesis of advanced materials and specialty chemicals. Its unique properties, including high thermal stability and chemical resistance, make it a valuable reagent in organic synthesis, particularly for introducing fluorine into organic molecules. This is of paramount importance in the pharmaceutical industry, where fluorination can markedly enhance the bioactivity and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and applications of this compound, tailored for professionals in research and drug development.
Properties of this compound
This compound, also known by synonyms such as Methyl perfluorovalerate and Methyl nonafluoropentanoate, is a colorless liquid with a range of distinctive physical and chemical properties.[1][2] These properties are critical for its application in various chemical processes. A summary of its key quantitative data is presented below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₉O₂ | [1][3] |
| Molecular Weight | 278.07 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 102 °C | [1][2] |
| Density (Specific Gravity at 20/20 °C) | 1.56 g/cm³ | [1][4] |
| Flash Point | 9 °C | [1][4] |
| Solubility in Water | Insoluble | [1][4] |
| Purity (by GC) | >97.0% | [1][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive collection of spectra is beyond the scope of this guide, key spectral information is available through various databases.
-
¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for this compound can be accessed through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and other specialized spectral databases.[3]
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of nonafluorovaleric acid with methanol, utilizing an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via Fischer esterification.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of Fischer esterification and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Nonafluorovaleric acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve nonafluorovaleric acid in a 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether to maximize product recovery.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any remaining acid and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation to obtain the final product with high purity.
Applications in Research and Drug Development
This compound is a versatile compound with several applications relevant to the scientific and pharmaceutical communities.
-
Building Block for Fluorinated Compounds: It serves as a key intermediate in the synthesis of more complex fluorinated molecules.[5] The introduction of the nonafluoropentanoyl group can significantly alter the electronic and steric properties of a molecule, a strategy often employed in the design of novel pharmaceuticals and agrochemicals.[2][5]
-
Drug Discovery: The "magic methyl" effect, where the introduction of a methyl group can enhance a drug's properties, is a well-known concept in medicinal chemistry. Similarly, the incorporation of fluorinated moieties can improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2] this compound provides a reactive handle for incorporating a highly fluorinated chain into potential drug molecules.
-
Surface Coatings: Its hydrophobic and non-stick characteristics make it suitable for the development of advanced surface coatings, enhancing durability and resistance in various industrial applications.[5]
-
Analytical Chemistry: In analytical settings, this compound is used as a standard in mass spectrometry for the identification and quantification of other fluorinated substances in complex mixtures.[5]
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
Conclusion
This compound is a valuable fluorinated building block with a straightforward synthesis based on the well-established Fischer esterification reaction. Its unique physicochemical properties make it a compound of interest for researchers in materials science and a valuable tool for medicinal chemists in the development of new therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in a research and development setting.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Nonafluorovalerate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 13038-26-1
Chemical Structure:
Synonyms: Methyl Perfluorovalerate, Methyl Nonafluoropentanoate, Nonafluorovaleric Acid Methyl Ester
Introduction
Methyl Nonafluorovalerate is a fluorinated organic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and its applications as a fluorinated building block in contexts relevant to drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for handling, storage, and use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C6H3F9O2 | [1] |
| Molecular Weight | 278.07 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 102 °C | |
| Density | 1.56 g/cm³ | |
| Purity | >97.0% (GC) | |
| Storage Temperature | Room Temperature |
Safety Information:
| Hazard Statement | GHS Code |
| Highly flammable liquid and vapour | H225 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is typically achieved through the Fischer esterification of nonafluorovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid.
Materials:
-
Nonafluorovaleric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonafluorovaleric acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Applications in Drug Development
While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are limited, its utility lies in its role as a versatile fluorinated building block. The nonafluorobutyl group can be introduced into various molecular scaffolds to modulate their biological activity.
The general workflow for utilizing a fluorinated building block like this compound in a drug discovery program is illustrated in the diagram below.
Caption: Workflow for Utilizing this compound in Drug Discovery.
Logical Relationships in Synthesis
The synthesis of this compound via Fischer esterification involves a series of logical steps and considerations to ensure a high yield of the pure product. The diagram below outlines these relationships.
Caption: Logical Flow of this compound Synthesis.
Conclusion
This compound is a readily synthesizable and valuable fluorinated building block for medicinal chemistry and drug discovery. Its physicochemical properties and the presence of the nonafluorobutyl moiety make it an attractive starting material for the introduction of fluorine into organic molecules. The provided experimental protocol for its synthesis offers a reliable method for its preparation in a laboratory setting. While detailed biological data for this specific compound is not extensively documented in publicly available literature, its utility as a precursor for more complex fluorinated molecules underscores its importance for researchers and professionals in the field of drug development.
References
Methyl Nonafluorovalerate: A Physicochemical Guide for Researchers
Introduction
Methyl Nonafluorovalerate, also known by its IUPAC name methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate, is a highly fluorinated ester with the chemical formula C6H3F9O2.[1][2] This colorless liquid is recognized for its unique physicochemical properties imparted by its fluorinated structure, making it a valuable compound in various scientific and industrial applications.[3] It serves as a crucial building block in the synthesis of advanced materials, specialty chemicals, and fluorinated compounds for the pharmaceutical and agrochemical industries.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H3F9O2 | [3][6] |
| Molecular Weight | 278.07 g/mol | [1][3][6] |
| Appearance | Colorless to Almost colorless clear liquid | [3][6] |
| Boiling Point | 102 °C | [3][6] |
| Specific Gravity (20/20) | 1.56 | [6] |
| Flash Point | 9 °C | [6] |
| Solubility in Water | Insoluble | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | [1][2] |
| CAS Number | 13038-26-1 | [1][3][6] |
| PubChem CID | 526458 | [1][3] |
| MDL Number | MFCD00443384 | [3][6] |
| Reaxys Registry Number | 1885042 | [6] |
| EC Number | 677-544-6 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established standard methods and common laboratory practices.
Determination of Boiling Point (Micro-scale Method)
This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
Thermometer
-
Small test tube (e.g., sodium fusion tube)
-
Capillary tube (sealed at one end)
-
Heating medium (e.g., liquid paraffin or silicone oil)
-
Stand and clamp
Procedure:
-
Fill the small test tube with the this compound sample to a depth of about 1-2 cm.
-
Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]
-
Immerse the assembly into the Thiele tube containing the heating medium. The heat should be applied to the side arm of the Thiele tube.[7]
-
Heat the apparatus gently. Initially, air trapped in the capillary tube will be expelled as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and the vapor pressure inside the capillary is equal to the atmospheric pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8] Record this temperature.
Determination of Density (Oscillating U-tube Method)
This method, compliant with ASTM D4052, provides a precise and rapid determination of liquid density.[6][9][10]
Apparatus:
-
Digital Density Meter with an oscillating U-tube
-
Syringe for manual sample injection or an automated sampler
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water) at the desired temperature (e.g., 20°C).
-
Sample Preparation: Ensure the this compound sample is free of any air bubbles and has reached thermal equilibrium with the measurement temperature.
-
Injection: Introduce the sample into the oscillating U-tube of the density meter using a syringe or autosampler.[10] Care must be taken to avoid introducing air bubbles into the measuring cell.[9]
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[1][10] This frequency is then used to calculate the density of the liquid.
-
Data Recording: Record the density value, typically in g/cm³ or kg/m ³, at the specified temperature.[10] The accepted units of measurement for density according to ASTM are kilograms per cubic meter ( kg/m3 , SI unit) or grams per milliliter (g/mL).[6]
Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used for this purpose.
Apparatus:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (a non-polar column is suitable for boiling point elution)[11]
-
Injector (Split/splitless)
-
Data acquisition and processing software
GC-FID Conditions (Typical):
-
Column: A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm).[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C[12]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase at 10 °C/min to 200 °C
-
Hold: Maintain at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject the prepared sample into the GC.
-
Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column as they are carried by the inert gas.[12]
-
Detection: The separated components are detected by the FID as they elute from the column.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The area of each peak is proportional to the concentration of that component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Due to the presence of fluorine, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference for ¹H and ¹³C spectra.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expect a singlet for the methyl (-OCH₃) protons. The chemical shift will be influenced by the adjacent ester group.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum. This may require broadband proton decoupling.
-
The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the fluorinated alkyl chain. The C-F coupling will be observable.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the ¹⁹F NMR spectrum. This is crucial for analyzing the fluorinated part of the molecule.
-
The spectrum will show multiple signals corresponding to the different fluorine environments (-CF₂- and -CF₃ groups). The chemical shifts and coupling patterns (F-F coupling) will provide detailed structural information about the perfluorinated chain.[3][13][14]
-
-
Data Analysis: Analyze the chemical shifts, integration values (for ¹H), and coupling constants in all spectra to confirm the molecular structure of this compound.[15]
Visualized Experimental Workflows
The following diagrams illustrate the workflows for key analytical procedures.
Caption: Workflow for Purity Determination by GC-FID.
Caption: Workflow for Structural Elucidation by NMR Spectroscopy.
Caption: Relationship between Structure and Physicochemical Properties.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 5. chemimpex.com [chemimpex.com]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. store.astm.org [store.astm.org]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. jeolusa.com [jeolusa.com]
- 14. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. jchps.com [jchps.com]
"Methyl Nonafluorovalerate" safety data sheet (SDS) and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Methyl Nonafluorovalerate is a fluorinated organic compound with applications in various research and industrial settings, including as an intermediate in the synthesis of specialty chemicals and materials.[1] Due to its chemical properties, understanding its safety profile and proper handling procedures is critical for ensuring laboratory safety and minimizing exposure risks. This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological considerations for this compound, compiled from available safety data sheets and toxicological literature.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.
| Property | Value |
| Molecular Formula | C₆H₃F₉O₂ |
| Molecular Weight | 278.07 g/mol [2] |
| CAS Number | 13038-26-1 |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Boiling Point | 102 °C[1] |
| Purity | >97.0% (GC)[3] |
| Synonyms | Methyl Nonafluoropentanoate, Methyl Perfluorovalerate, Nonafluorovaleric Acid Methyl Ester[3] |
Table 1: Physical and Chemical Properties of this compound
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in Table 2.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Table 2: GHS Hazard Classification of this compound
Handling and Storage Precautions
Proper handling and storage procedures are paramount to minimize the risks associated with this compound.
3.1. Personal Protective Equipment (PPE)
A logical workflow for selecting and using appropriate PPE when handling this compound is outlined below.
3.2. Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
-
Ground and bond containers when transferring material.
3.3. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.
-
Store in a flammable liquids storage cabinet.
Toxicological Information and Experimental Protocols
While specific toxicological studies on this compound are not widely published, its GHS classification indicates that it is a skin and eye irritant. The following sections describe the likely experimental protocols used to determine these classifications.
4.1. Mechanism of Skin and Eye Irritation
The irritant effects of substances like this compound, which can be classified as both an organic solvent and a substance with surfactant-like properties due to its fluorinated chain, are generally attributed to their interaction with the cellular components of the skin and eyes.
References
Synonyms and alternative names for "Methyl Nonafluorovalerate"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl Nonafluorovalerate, a fluorinated ester with significant applications in organic synthesis and drug development. This document details its nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing.
| Name Type | Name |
| Common Name | This compound |
| IUPAC Name | methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate[1] |
| CAS Number | 13038-26-1[1] |
| Synonyms | Methyl perfluorovalerate, Methyl nonafluoropentanoate, Methyl perfluoropentanoate, Nonafluorovaleric acid methyl ester, Perfluorovaleric acid methyl ester, Methylnonafluorovalerate, Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-, methyl ester[1] |
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the following table. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₃F₉O₂ |
| Molecular Weight | 278.07 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 99-100 °C |
| Density | 1.56 g/mL |
| Refractive Index | n²⁰/D ~1.294 |
| ¹³C NMR | Spectra available in public databases. |
| ¹⁹F NMR | Spectra available in public databases. |
Synthesis of this compound
This compound is typically synthesized via the Fischer-Speier esterification of nonafluorovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a representative procedure for the synthesis of this compound based on well-established esterification methods.[2][3][4][5]
Materials:
-
Nonafluorovaleric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonafluorovaleric acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the introduction of the nonafluorobutyl group into molecules. Its application is of significant interest in the synthesis of complex molecules, such as oligosaccharides, where the modification of functional groups is crucial.
Role in Oligosaccharide Synthesis
A key application of this compound is in the modification of carbohydrate molecules during the synthesis of novel oligosaccharides. In a patented process, alkyl esters of perfluorocarboxylic acids, including this compound, are used in conjunction with a strong base to facilitate specific reactions on protected sugar moieties.[6] While the patent outlines a general methodology, the role of this compound is to act as a reagent in a key transformation step.
Representative Experimental Protocol
The following is a representative protocol illustrating the potential use of this compound in oligosaccharide synthesis, based on the general principles described in the patent literature.[6]
Materials:
-
Protected monosaccharide or oligosaccharide with a free hydroxyl group
-
Strong base (e.g., sodium hydride, butyllithium)
-
This compound
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, dissolve the protected carbohydrate in the anhydrous aprotic solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the strong base to the solution to deprotonate the free hydroxyl group, forming an alkoxide.
-
After stirring for a short period, add this compound to the reaction mixture.
-
Allow the reaction to proceed at the low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting product by column chromatography.
Application Workflow Diagram
Caption: Workflow for oligosaccharide modification.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant to the skin and eyes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP4424717A1 - Novel oligosaccharide, manufacturing intermediate for novel oligosaccharide, and method for manufacturing these - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Methyl Nonafluorovalerate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Nonafluorovalerate (also known as Methyl Nonafluoropentanoate) is a highly fluorinated ester with the chemical formula C₆H₃F₉O₂. Its unique properties, imparted by the extensive fluorination, make it a compound of interest in various scientific and industrial fields, including as a building block in organic synthesis, for the development of advanced materials and coatings, and potentially as a solvent or medium for specific chemical reactions. A thorough understanding of its solubility in a range of organic solvents is critical for its effective application, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its quantitative solubility determination, and visual representations of the underlying principles and experimental workflows.
Core Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₆H₃F₉O₂ |
| Molecular Weight | 278.07 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 102 °C[2] |
| Specific Gravity (20/20) | 1.56[2] |
| Water Solubility | Insoluble[2] |
Solubility in Organic Solvents: A Qualitative Overview
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | Miscible | "Like dissolves like"; strong fluorine-fluorine interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Miscible to Partially Miscible | Ethers have relatively low polarity and can solvate the ester group. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Partially Miscible to Sparingly Soluble | Moderate polarity may limit miscibility with the highly fluorinated chain. |
| Alkanes | Hexane, Heptane | Partially Miscible to Sparingly Soluble | Nonpolar, but weaker van der Waals interactions compared to fluorous interactions. |
| Aromatic Hydrocarbons | Toluene, Xylene | Partially Miscible to Sparingly Soluble | Nonpolar, but potential for unfavorable interactions with the fluorinated chain. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Immiscible | Polar, protic nature of alcohols leads to poor interaction with the nonpolar fluorinated chain. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble to Immiscible | High polarity is generally incompatible with highly fluorinated compounds. |
Experimental Protocol: Quantitative Determination of Solubility
To obtain precise solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for this determination.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker bath or incubator
-
Analytical balance (±0.1 mg)
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other quantitative analytical instrumentation (e.g., NMR with an internal standard).
-
Volumetric flasks and other standard laboratory glassware.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solvent remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved micro-droplets.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a calibrated Gas Chromatograph (or other suitable analytical instrument).
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Visualization of Concepts and Workflows
To further aid in the understanding of the principles and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl Nonafluorovalerate
Introduction
Methyl Nonafluorovalerate (CF₃(CF₂)₃COOCH₃) is a fluorinated ester with potential applications in various scientific and industrial fields. Understanding its thermal stability and degradation pathways is crucial for its safe handling, application, and environmental impact assessment. This guide synthesizes information from studies on analogous per- and polyfluorinated esters and carboxylic acids to predict the thermal behavior of this compound.
Expected Thermal Stability
The thermal stability of fluorinated compounds is largely dictated by the strong carbon-fluorine (C-F) bond. However, the overall stability of a molecule like this compound is determined by its weakest bond. In this case, the ester functional group is expected to be the point of initial thermal decomposition.[1] The perfluoroalkyl chain (C₄F₉-) is anticipated to be highly stable. For comparison, the thermal stability of perfluoroalkyl carboxylic acids (PFCAs) has been observed to increase with the length of the perfluorinated carbon chain.[1][2]
While specific decomposition temperatures for this compound are not documented, studies on similar compounds suggest that decomposition of PFCAs on activated carbon can start at temperatures as low as 200°C.[2] It is reasonable to infer that the thermal decomposition of the neat ester in an inert atmosphere would occur at a higher temperature.
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, including hydrolysis and thermal decomposition (pyrolysis).
1. Hydrolysis:
Fluorinated esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the corresponding carboxylic acid (nonafluorovaleric acid) and methanol.[3][4] The rate of hydrolysis is influenced by pH and temperature. The strong electron-withdrawing effect of the nonafluorobutyl group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.[5] This suggests that this compound may hydrolyze more readily than its non-fluorinated counterparts.
2. Thermal Decomposition (Pyrolysis):
In the absence of water, at elevated temperatures, this compound is expected to undergo pyrolysis. Based on studies of other fluorinated compounds and esters, the following degradation mechanisms can be proposed:
-
Decarboxylation: The initial step is likely the cleavage of the C-O or C-C bond adjacent to the carbonyl group. For short-chain perfluorinated carboxylic acids, thermal decomposition is initiated by the cleavage of the bond between the perfluorinated chain and the carboxyl group.[6][7] A similar pathway for the ester would lead to the formation of a nonafluorobutyl radical and a methoxycarbonyl radical.
-
Radical Chain Reactions: The initial radical fragments can then undergo a series of complex reactions, including recombination, disproportionation, and further fragmentation, to form a variety of smaller fluorinated and non-fluorinated molecules.
-
Formation of Gaseous Products: The pyrolysis of a related non-fluorinated ester, methyl acetate, is known to produce radicals like CH₃• and CO₂, as well as stable molecules like methanol (CH₃OH) and ketene (CH₂CO).[8] By analogy, the pyrolysis of this compound could yield CO₂, CO, and various fluorocarbons.
Quantitative Data from Analogous Compounds
Due to the absence of specific data for this compound, the following table summarizes thermal decomposition data for related perfluorinated compounds to provide a comparative context.
| Compound | Decomposition Temperature (°C) | Conditions | Reference |
| Perfluorooctanoic Acid (PFOA) on GAC | Initiates at 200 | Thermal treatment on granular activated carbon | [2] |
| Perfluorooctanesulfonic Acid (PFOS) on GAC | ≥450 | Thermal treatment on granular activated carbon | [2] |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation of this compound, the following established protocols for similar compounds are recommended:
1. Thermogravimetric Analysis (TGA):
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
-
-
Coupling with Mass Spectrometry (TGA-MS): To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer.[9] The MS will analyze the effluent gas from the TGA furnace in real-time.
2. Differential Scanning Calorimetry (DSC):
-
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points, boiling points, and the enthalpy of decomposition.
-
Methodology:
-
A small, weighed sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.
-
3. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):
-
Objective: To separate and identify the volatile and semi-volatile products of pyrolysis.[10]
-
Methodology:
-
A microgram-scale sample of this compound is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.
-
The resulting degradation products are immediately swept into the injection port of a gas chromatograph (GC).
-
The GC separates the individual components of the pyrolysis mixture.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
-
Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of this compound.
Hypothesized Thermal Degradation Pathway
Caption: Hypothesized radical-based thermal degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pfascentral.org [pfascentral.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl " by Ali Alinezhad, Heng Shao et al. [digitalcommons.njit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Combustion products from thermal treatment of polymers containing per- and poly- fluoroalkyl substances - American Chemical Society [acs.digitellinc.com]
- 10. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Nonafluorovalerate: A Technical Guide for Scientific Research Applications
Abstract
This technical guide provides an in-depth overview of Methyl Nonafluorovalerate for researchers, scientists, and professionals in drug development. This compound is a fluorinated organic compound increasingly recognized for its utility as a synthetic building block. This document details its physicochemical properties, presents a specific experimental protocol for its application in chemical synthesis, and explores potential biological implications based on the activity of its metabolites. The guide includes structured data tables for easy reference and visual diagrams generated using Graphviz to illustrate a key synthetic workflow and a relevant biological signaling pathway.
Introduction
This compound, also known as Methyl perfluoropentanoate, is a perfluoroalkyl substance (PFAS) characterized by a five-carbon chain where all hydrogen atoms, except for those on the methyl ester group, have been substituted with fluorine. The high electronegativity and stability of the carbon-fluorine bond impart unique properties to molecules containing this moiety, including increased lipophilicity, thermal stability, and metabolic resistance.
In the realm of scientific research, and particularly in drug discovery, the strategic introduction of fluorinated fragments is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound serves as a valuable reagent for introducing the nonafluoropentanoyl group into larger molecular scaffolds. While direct applications in modulating biological pathways are not extensively documented for the ester itself, its role in synthesis and the biological activity of its hydrolysis product, nonafluoropentanoic acid (PFPeA), are of significant interest.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its primary metabolite, nonafluoropentanoic acid, is essential for its effective use in research.
| Property | This compound | Nonafluoropentanoic Acid (PFPeA) |
| Synonyms | Methyl perfluorovalerate, Methyl nonafluoropentanoate | Perfluoropentanoic acid, Perfluorovaleric acid |
| CAS Number | 13038-26-1 | 2706-90-3 |
| Molecular Formula | C₆H₃F₉O₂ | C₅HF₉O₂ |
| Molecular Weight | 278.07 g/mol | 264.05 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Liquid |
| Boiling Point | 102 °C | 140 °C |
| Density | 1.56 g/mL at 20 °C | 1.713 g/mL at 25 °C |
| Solubility in Water | Insoluble | Soluble in PBS (pH 7.2) at approx. 1 mg/mL |
| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL) |
Applications in Chemical Synthesis
This compound is primarily utilized as a chemical reagent to introduce a perfluorinated alkyl chain into a target molecule. This is exemplified in the synthesis of novel fluorescent labeling agents.
Experimental Protocol: Synthesis of 3,6-Bis(perfluoropentanoyl)acetyl-9-(carboxypentyl)carbazole
The following protocol is adapted from the synthesis of carbazole-based β-diketones for use as europium complexes in immunofluorescent labeling, as described by G. A. Gontsarov and colleagues (2024). This reaction demonstrates the use of this compound as an acylating agent in a Claisen condensation reaction.
Objective: To synthesize a carbazole derivative functionalized with two perfluoropentanoylacetyl moieties using this compound.
Materials:
-
Starting Material: 3,6-Diacetyl-9-(carboxypentyl)carbazole
-
Reagent: this compound (Methyl perfluoropentanoate)
-
Base: Lithium hydride (LiH)
-
Solvent: Dry 1,4-dioxane
-
Workup: Ice, 4% Sulfuric acid, Chloroform, Distilled water, Sodium sulfate
Procedure:
-
Chill a suspension of lithium hydride (11.3 mmol) in 30 mL of dry dioxane to 5°C in an ice bath.
-
To the chilled suspension, add this compound (5.50 mmol).
-
Add the starting carbazole derivative (1.1 mmol) dissolved in 10 mL of dry dioxane to the reaction mixture.
-
Remove the ice bath and reflux the resulting mixture for 84 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
After completion, cool the reaction mixture to ambient temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and 4% sulfuric acid to quench the reaction and neutralize the excess base.
-
Extract the aqueous layer with three portions of 20 mL of chloroform.
-
Wash the combined organic extracts with two portions of 10 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using a suitable method, such as crystallization or column chromatography, to yield the final 3,6-bis(perfluoropentanoyl)acetyl-9-(carboxypentyl)carbazole.
Expected Outcome: The reaction yields a carbazole core functionalized with two β-diketone moieties containing the perfluoropentanoyl group.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of a perfluoroacylated carbazole derivative.
Applications in Biological Research
Direct experimental evidence detailing the interaction of this compound with specific signaling pathways is currently limited. However, it is scientifically plausible that its biological effects could be mediated through its hydrolysis to nonafluoropentanoic acid (PFPeA). Research on PFPeA and other short-chain PFAS provides insights into potential biological activities.
Interaction with PPARα Signaling Pathway
Perfluoropentanoic acid (PFPeA) has been shown to be an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.
Mechanism of Action:
-
Cellular Entry: As a small lipophilic molecule, PFPeA is expected to cross the cell membrane.
-
PPARα Binding: In the cytoplasm or nucleus, PFPeA binds to the ligand-binding domain of PPARα.
-
RXR Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation, transport, and other metabolic processes.
This activation of PPARα is a key mechanism by which certain PFAS are thought to exert their effects on lipid metabolism.
PPARα Signaling Pathway Diagram
References
An In-depth Technical Guide to Methyl Nonafluorovalerate as a Perfluoroalkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nonafluorovalerate, also known by synonyms such as methyl perfluorovalerate and methyl nonafluoropentanoate, is a highly fluorinated organic compound. While the term "fluorinating agent" typically refers to reagents that donate a fluorine atom, current scientific literature establishes this compound not as a direct fluorinating agent, but as a valuable perfluoroalkylating agent . Specifically, it serves as a key building block for the introduction of the nonafluorobutyl (-C4F9) group into a variety of molecular scaffolds.[1][2][3] This moiety is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties it imparts, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability.
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound as a source of the nonafluorobutyl group, with a focus on its utility in drug development and materials science.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its safe handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C6H3F9O2 | [1] |
| Molecular Weight | 278.07 g/mol | [1] |
| CAS Number | 13038-26-1 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 102 °C | [2] |
| Density | 1.56 g/cm³ (at 20°C) | [2] |
| Flash Point | 9 °C | [4] |
| Solubility | Insoluble in water | [4] |
| IUPAC Name | methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | [1] |
| Synonyms | Methyl perfluorovalerate, Methyl nonafluoropentanoate, Nonafluorovaleric acid methyl ester | [1][2] |
| Kovats Retention Index (Standard non-polar) | 539, 538.6 | [1] |
Reactivity and Mechanism of Perfluoroalkylation
The primary mode of reactivity for this compound involves the nucleophilic acyl substitution at the carbonyl carbon. The electron-withdrawing nature of the nonafluorobutyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5]
The general mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl pi bond is reformed, and the methoxy group (-OCH3) is eliminated as the leaving group. This results in the formation of a new carbonyl compound where the nonafluorobutyl group is attached to the nucleophile.
Experimental Protocols
While specific documented reactions utilizing this compound are not abundant in readily available literature, its reactivity is analogous to other perfluoroalkyl esters. The following protocols are representative of how this compound can be employed in synthesis.
Synthesis of N-Aryl Nonafluorovaleramides
This protocol describes a general procedure for the acylation of an aromatic amine with this compound to form the corresponding amide.
Reaction Scheme:
C4F9COOCH3 + ArNH2 → C4F9CONHAr + CH3OH
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Lewis acid catalyst (optional, e.g., AlCl3, TiCl4) or a base (e.g., pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the substituted aniline (1.0 eq).
-
Dissolve the aniline in the chosen anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
If required, add the catalyst or base (0.1-1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl nonafluorovaleramide.
Expected Outcome: The reaction is expected to yield the corresponding amide. Yields will vary depending on the specific substrate and reaction conditions.
Preparation of a Nonafluorobutyl Ketone via Grignard Reaction
This protocol outlines the synthesis of a ketone by reacting this compound with a Grignard reagent.
Reaction Scheme:
C4F9COOCH3 + R-MgBr → C4F9COR + CH3OMgBr
Materials:
-
This compound
-
Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) in an appropriate solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
-
Magnetic stirrer and cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.0 eq) dropwise from the dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at -78 °C for a specified time, monitoring the progress by TLC.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel to isolate the nonafluorobutyl ketone.
Expected Outcome: This reaction should yield the corresponding ketone. The use of low temperatures is crucial to prevent the over-addition of the Grignard reagent to the ketone product.
Applications in Drug Development and Materials Science
The incorporation of the nonafluorobutyl group via reagents like this compound can significantly impact the properties of a molecule.
-
Pharmaceuticals: The high electronegativity of fluorine atoms can alter the pKa of nearby functional groups, influencing drug-receptor interactions and cell membrane permeability. The metabolic stability of a drug candidate can be enhanced as the C-F bond is resistant to enzymatic cleavage.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of a perfluoroalkyl chain can improve the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: this compound is a building block for fluorinated polymers and surfactants.[2] These materials are valued for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity and oleophobicity).
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of compounds derived from this compound and the logical relationship of its applications.
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a versatile and valuable reagent for the introduction of the nonafluorobutyl group into organic molecules. Its primary reactivity through nucleophilic acyl substitution allows for the synthesis of a range of perfluoroalkylated compounds. For professionals in drug development and materials science, understanding the properties and reactivity of this compound provides a powerful tool for the design and synthesis of novel molecules with enhanced properties. While not a direct fluorinating agent, its role as a perfluoroalkylating building block is of significant importance in modern fluorine chemistry.
References
- 1. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 4. This compound | 13038-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: Methyl Nonafluorovalerate as an Internal Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an appropriate internal standard (IS). An internal standard is a compound with similar chemical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. It helps to correct for variations in sample preparation, injection volume, and instrument response.
Methyl nonafluorovalerate (C6H3F9O2, MW: 278.07 g/mol ) is an excellent candidate for use as an internal standard in GC-MS analysis, particularly for the quantification of fluorinated compounds or when analyzing complex matrices where endogenous compounds might interfere with common hydrocarbon-based standards.[1] Its high degree of fluorination provides a unique mass spectrum and chromatographic behavior, reducing the likelihood of co-elution with analytes of interest. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte by GC-MS.
Principle of the Method
Quantitative analysis using an internal standard relies on the principle that the ratio of the analyte's response to the internal standard's response is proportional to the concentration of the analyte. By adding a constant amount of this compound to every sample and standard, any variations during the analytical process will affect both the analyte and the internal standard to a similar extent, thus maintaining a consistent response ratio. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.[2]
Experimental Protocols
Preparation of Stock Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Materials:
-
This compound (≥98% purity)
-
Methanol (GC grade or higher)
-
Analytical balance
-
10 mL volumetric flask
-
Pipettes
-
Vortex mixer
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Vortex the flask until the this compound is completely dissolved.
-
Add methanol to the flask until the volume reaches the 10 mL mark.
-
Invert the flask several times to ensure a homogeneous solution.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at 4°C.
-
b. Analyte Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) following a similar procedure as described for the internal standard.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution.
-
To each calibration standard, add a constant amount of the this compound internal standard working solution to achieve a final IS concentration of 10 µg/mL in each standard.
| Calibration Standard | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 0.5 | 10 |
| 2 | 1.0 | 10 |
| 3 | 5.0 | 10 |
| 4 | 10.0 | 10 |
| 5 | 25.0 | 10 |
| 6 | 50.0 | 10 |
| 7 | 100.0 | 10 |
Sample Preparation
-
To 1 mL of the sample matrix (e.g., plasma, urine, cell lysate), add 10 µL of the 1 mg/mL this compound internal standard stock solution (final concentration 10 µg/mL).
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., ethyl acetate or hexane).
-
Transfer the reconstituted sample to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and analyte.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 minRamp 1: 10°C/min to 180°C, hold for 5 minRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions | To be determined based on the mass spectra of the analyte and this compound |
Data Presentation
The following tables summarize typical quantitative data obtained using this compound as an internal standard. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Typical Calibration Curve Parameters
| Analyte | Concentration Range (µg/mL) | Linearity (R²) |
| Analyte X | 0.5 - 100.0 | > 0.995 |
Table 2: Method Detection and Quantification Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard in GC-MS.
Caption: Logical relationship for internal standard-based quantification.
References
Application Notes and Protocols for Perfluoroalkyl Ether Synthesis using Methyl Nonafluorovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkyl ethers are a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of perfluoroalkyl moieties can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Methyl Nonafluorovalerate serves as a readily available and versatile starting material for the synthesis of various perfluoroalkyl ethers.
This document provides a detailed protocol for the synthesis of perfluoroalkyl ethers via the reductive etherification of this compound. This one-pot procedure involves the reaction of this compound with a desired alcohol in the presence of a silane reducing agent and a Lewis acid catalyst.
Safety Precautions
This compound is a flammable liquid and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Proposed Reaction Scheme
The proposed synthesis proceeds via a reductive etherification of the ester functional group of this compound. The reaction is catalyzed by a Lewis acid, which activates the ester carbonyl towards nucleophilic attack by the alcohol. The resulting hemiacetal intermediate is then reduced by the silane to the final perfluoroalkyl ether.
General Reaction:
C₄F₉COOCH₃ + R-OH + Reducing Agent → C₄F₉CH₂OR + Byproducts
Experimental Protocol: Reductive Etherification of this compound
This protocol describes a general procedure for the synthesis of a perfluoroalkyl ether from this compound and a generic alcohol (R-OH).
Materials:
-
This compound (≥98%)
-
Anhydrous alcohol (R-OH, e.g., ethanol, isopropanol, benzyl alcohol)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous dichloromethane (DCM) (approximately 0.1 M solution).
-
Add the desired anhydrous alcohol (R-OH) (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylsilane (2.5 eq) to the stirred solution via a dropping funnel.
-
Following the addition of the silane, add boron trifluoride diethyl etherate (1.5 eq) dropwise. Caution: This addition may be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure perfluoroalkyl ether.
Data Presentation
The following table summarizes expected data for the synthesis of a hypothetical perfluoroalkyl ether (Nonafluoropentyl ethyl ether). Actual results may vary depending on the specific alcohol used and reaction optimization.
| Parameter | Expected Value |
| Reactants | |
| This compound | 1.0 g (3.57 mmol) |
| Ethanol | 0.20 g (4.28 mmol) |
| Triethylsilane | 1.04 g (8.93 mmol) |
| Boron trifluoride diethyl etherate | 0.76 g (5.36 mmol) |
| Product | Nonafluoropentyl ethyl ether |
| Molecular Formula | C₇H₇F₉O |
| Molecular Weight | 290.11 g/mol |
| Theoretical Yield | 1.04 g |
| Expected Yield | 70-85% |
| Appearance | Colorless oil |
| ¹⁹F NMR (CDCl₃, δ) | Expected peaks corresponding to C₄F₉CH₂- group |
| ¹H NMR (CDCl₃, δ) | Expected peaks for -CH₂O- and ethyl group protons |
| Purity (by GC-MS) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the reductive etherification of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the reductive etherification.
References
"Methyl Nonafluorovalerate" reaction conditions for nucleophilic fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. Nucleophilic fluorination is a primary method for introducing fluorine into organic scaffolds. This document provides an overview of the reactivity of perfluorinated esters, specifically Methyl Nonafluorovalerate, towards nucleophiles and details widely applicable protocols for nucleophilic fluorination of common organic substrates.
Application Notes: Reactivity of this compound
This compound (CH₃O(O)C-CF₂CF₂CF₂CF₃) is a perfluorinated ester. The electron-withdrawing nature of the nonafluorobutyl group significantly influences the reactivity of the ester functionality.
Reactivity with Nucleophiles:
Contrary to what might be expected, the C-F bonds in the perfluoroalkyl chain of this compound are exceptionally strong and generally inert to nucleophilic substitution under standard conditions. Instead, the primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. The strong inductive effect of the perfluoroalkyl chain makes this carbonyl group highly susceptible to nucleophilic addition-elimination reactions.[1][2]
Therefore, reacting this compound with a nucleophilic fluoride source (e.g., KF, CsF, or TBAF) would not result in the substitution of a fluorine atom on the perfluoroalkyl chain. The more probable outcome is a reaction at the ester group, which could lead to the formation of an acyl fluoride under certain conditions, though this is not a common synthetic route for nucleophilic fluorination of a substrate.
The following protocols are provided for general nucleophilic fluorination of suitable substrates, such as alkyl halides, sulfonates, and activated aromatic compounds, which are common and effective methods for introducing fluorine into organic molecules.
Safety Precautions: this compound
This compound is a hazardous chemical and should be handled with appropriate safety measures.
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor.[3][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] P233: Keep container tightly closed.[3] P240: Ground/bond container and receiving equipment.[3] P241: Use explosion-proof electrical/ventilating/lighting equipment.[3] P242: Use only non-sparking tools.[3] P243: Take precautionary measures against static discharge.[3] |
| H315: Causes skin irritation.[3][4] | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P332+P313: If skin irritation occurs: Get medical advice/attention.[3] |
| H319: Causes serious eye irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] |
Handling: Use in a well-ventilated area, preferably in a fume hood.[3] Avoid contact with skin, eyes, and clothing.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Experimental Protocols for Nucleophilic Fluorination
Herein, we provide detailed protocols for two common types of nucleophilic fluorination reactions.
Protocol 1: Nucleophilic Fluorination of Alkyl Halides and Sulfonates (Finkelstein Reaction)
This protocol describes a classic Sₙ2 displacement reaction for the synthesis of primary alkyl fluorides from the corresponding bromides, iodides, or sulfonate esters.[5]
Reagents and Equipment:
-
Alkyl halide or sulfonate (e.g., 1-bromooctane)
-
Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alkyl halide or sulfonate (1.0 equiv).
-
Add the anhydrous polar aprotic solvent to dissolve the substrate.
-
Add the fluoride source (TBAF or CsF, 1.5 - 3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | TBAF | Acetonitrile | 80 | 12 | 85 |
| 1-Iodooctane | CsF | DMF | 100 | 8 | 90 |
| Octyl mesylate | TBAF | DMSO | 60 | 24 | 75 |
| Benzyl bromide | CsF | Acetonitrile | 70 | 6 | 95 |
Experimental Workflow Diagram:
Caption: Workflow for Nucleophilic Fluorination of Alkyl Halides/Sulfonates.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) for the Fluorination of Activated Arenes
This protocol is suitable for introducing a fluorine atom into an electron-deficient aromatic ring, such as those bearing nitro or cyano groups.
Reagents and Equipment:
-
Activated aryl chloride or bromide (e.g., 4-nitrochlorobenzene)
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride, 18-crown-6)
-
High-boiling polar aprotic solvent (e.g., DMSO, DMF, sulfolane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
In an oven-dried round-bottom flask, combine the activated aryl halide (1.0 equiv), the fluoride source (KF or CsF, 2.0-4.0 equiv), and the phase-transfer catalyst (0.1-1.0 equiv).
-
Add the anhydrous polar aprotic solvent under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (typically 120-220 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Substrate | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrochlorobenzene | KF | 18-crown-6 | DMSO | 150 | 12 | 88 |
| 2,4-Dinitrochlorobenzene | CsF | None | DMF | 100 | 2 | 95 |
| 4-Cyanobenzonitrile | KF | TBAC | Sulfolane | 200 | 24 | 70 |
| 2-Chloropyridine | CsF | 18-crown-6 | Acetonitrile | 80 | 18 | 82 |
Experimental Workflow Diagram:
Caption: Workflow for Nucleophilic Aromatic Fluorination (SₙAr).
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Notes and Protocols for Creating Hydrophobic Surfaces with Methyl Nonafluorovalerate Coatings
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Methyl Nonafluorovalerate is recognized for its hydrophobic properties, making it a candidate for creating water-repellent surfaces.[1] However, specific quantitative data on the performance of coatings derived solely from this compound, such as precise water contact angles and surface energy values, are not extensively available in published literature. The data presented in these notes are representative values for hydrophobic surfaces created with analogous short-chain fluorinated compounds and should be considered as a general guideline. Researchers are encouraged to perform their own characterization to determine the specific properties of their this compound-based coatings.
Introduction
Hydrophobic surfaces are of significant interest in a multitude of research and industrial applications, including self-cleaning materials, anti-icing surfaces, and biomedical devices where protein adsorption and cell adhesion need to be minimized. This compound (C6H3F9O2) is a fluorinated compound with non-stick and hydrophobic characteristics, making it suitable for the development of advanced surface coatings.[1] This document provides detailed protocols for the application and characterization of hydrophobic coatings using this compound.
Data Presentation: Representative Performance of Fluorinated Coatings
The following table summarizes typical quantitative data for hydrophobic surfaces prepared with short-chain fluorinated compounds, which are expected to be comparable to surfaces coated with this compound.
| Parameter | Test Liquid | Representative Value |
| Static Water Contact Angle | Deionized Water | 105° - 120° |
| Advancing Contact Angle | Deionized Water | ~125° |
| Receding Contact Angle | Deionized Water | ~95° |
| Surface Free Energy (SFE) | N/A | 10 - 20 mJ/m² |
| Dispersive Component | N/A | 9 - 18 mJ/m² |
| Polar Component | N/A | 1 - 2 mJ/m² |
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 865-94-1)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a fluorinated solvent)
-
Substrates (e.g., glass slides, silicon wafers, polymer films)
-
Deionized (DI) water
-
Diiodomethane (for surface energy calculation)
-
Nitrogen gas (for drying)
-
Cleaning agents (e.g., acetone, isopropanol, detergent solution)
Substrate Preparation
Proper substrate preparation is critical for uniform coating and good adhesion.
-
Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. This can be achieved by sonication in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the cleaned substrates under a stream of nitrogen gas or in an oven at 110°C for at least 1 hour.
-
Surface Activation (Optional): For substrates like glass or silicon, a plasma treatment (e.g., oxygen or argon plasma) for 2-5 minutes can be performed to generate hydroxyl groups on the surface, which can improve coating adhesion.
Preparation of Coating Solution
-
Prepare a dilute solution of this compound in a suitable anhydrous solvent. A typical starting concentration is 0.1% to 2% (w/v).
-
Sonicate the solution for 10-15 minutes to ensure the compound is fully dissolved and the solution is homogeneous.
Coating Application Methods
Choose one of the following methods based on the substrate size, shape, and desired coating uniformity.
This method is suitable for coating both sides of a substrate simultaneously and for larger batches.
-
Immerse the prepared substrate into the this compound solution at a constant speed (e.g., 100 mm/min).
-
Allow the substrate to remain in the solution for a dwell time of 1-5 minutes to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 20-50 mm/min). The withdrawal speed is a key parameter influencing film thickness.
-
Allow the solvent to evaporate at room temperature or in a controlled environment.
This method is versatile and can be used for large or irregularly shaped surfaces.
-
Place the prepared substrate in a well-ventilated fume hood.
-
Use an airbrush or a spray gun to apply the this compound solution onto the substrate from a distance of 15-30 cm.
-
Apply the coating in a systematic, overlapping pattern to ensure uniform coverage.
-
Allow the solvent to evaporate between passes if multiple layers are desired.
-
Let the coated substrate dry completely at room temperature.
This method is ideal for producing highly uniform thin films on flat, rigid substrates.
-
Place the prepared substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin coater. A typical two-stage process is used:
-
Spread Cycle: 500-1000 rpm for 5-10 seconds to evenly distribute the solution.
-
Spin Cycle: 2000-4000 rpm for 30-60 seconds to thin the film to its final thickness.
-
-
Stop the spin coater and carefully remove the coated substrate.
Post-Coating Treatment
-
Drying/Curing: After the solvent has evaporated, the coated substrate can be cured in an oven at a temperature compatible with the substrate material (e.g., 60-100°C) for 30-60 minutes to enhance the stability of the coating.
Characterization Protocols
Contact Angle Goniometry
The hydrophobicity of the coated surface is quantified by measuring the water contact angle using a goniometer.
-
Place the coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate an average value.
Surface Free Energy (SFE) Calculation
The Owens-Wendt-Rabel-Kaelble (OWRK) method can be used to calculate the SFE of the coated surface by measuring the contact angles of at least two different liquids with known surface tension components (one polar and one non-polar).
-
Measure the static contact angle of deionized water (a polar liquid) on the coated surface as described above.
-
Measure the static contact angle of diiodomethane (a non-polar liquid) on the same surface.
-
The SFE and its dispersive and polar components can be calculated using the OWRK equation, which is typically integrated into the goniometer's software.
Assessment of Coating Stability and Durability
The robustness of the hydrophobic coating can be evaluated through various tests.
-
Chemical Stability: Immerse the coated substrate in solutions of varying pH (e.g., pH 2, 7, and 12) for a specified period (e.g., 24 hours) and then measure the water contact angle to check for any degradation in hydrophobicity.[2]
-
Thermal Stability: Expose the coated substrate to a range of temperatures (e.g., up to the thermal limit of the substrate) for a set duration and subsequently measure the water contact angle.
-
Mechanical Durability: Perform abrasion tests, such as rubbing the surface with a specific material under a defined load for a certain number of cycles, and then evaluate the change in the water contact angle.
Visualizations
Experimental Workflow
Coating Application Process
Surface Characterization Workflow
References
Methyl Nonafluorovalerate as a Derivatization Agent for GC Analysis: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyl, carboxyl, and amino groups, are not directly amenable to GC analysis due to their low volatility and potential for thermal degradation. Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile and thermally stable derivatives, thereby enabling or improving their analysis by GC.[1][2][3]
Principle of Fluorinated Derivatization Agents
Fluorinated derivatization agents, such as fluorinated anhydrides and acyl halides, are commonly used in GC analysis.[2][5][6] The primary advantages of using these reagents include:
-
Increased Volatility: The replacement of active hydrogens in polar functional groups with a fluorinated acyl group significantly reduces intermolecular hydrogen bonding, leading to a substantial increase in the volatility of the analyte.[1][2]
-
Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis.[5]
-
Enhanced Detectability: The presence of multiple fluorine atoms in the derivative greatly enhances the response of an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. This allows for the trace-level quantification of derivatized analytes.[2][7]
-
Improved Chromatography: Derivatization can lead to improved peak shape and resolution by reducing tailing caused by the interaction of polar analytes with active sites in the GC system.[2]
Potential Applications of Methyl Nonafluorovalerate as a Derivatization Agent
Based on the reactivity of similar fluorinated esters and acylating agents, this compound could theoretically be used to derivatize compounds containing the following functional groups:
-
Alcohols and Phenols: To form the corresponding nonafluorovaleryl esters.
-
Primary and Secondary Amines: To form the corresponding nonafluorovaleryl amides.
-
Thiols: To form the corresponding nonafluorovaleryl thioesters.
The general reaction involves the nucleophilic attack of the active hydrogen-containing functional group on the carbonyl carbon of this compound, leading to the formation of the derivative and methanol as a byproduct. This reaction may require a catalyst, such as a base, to proceed efficiently.
Experimental Workflow and Protocols
The following are generalized protocols for the derivatization of analytes using an acylating agent like this compound. Note: These are theoretical protocols and would require optimization for specific analytes.
General Derivatization Workflow
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Derivatization of Alcohols/Phenols
-
Sample Preparation: Pipette a known volume of the sample solution containing the alcohol or phenol into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile, toluene) to dissolve the residue. Add 50 µL of this compound and 10 µL of a basic catalyst (e.g., pyridine, triethylamine).
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes. The optimal temperature and time will need to be determined experimentally.
-
Workup: Cool the reaction mixture to room temperature. Add 200 µL of an organic solvent (e.g., hexane, ethyl acetate) and 200 µL of a dilute aqueous acid (e.g., 1% formic acid) to quench the reaction and remove the catalyst.
-
Extraction: Vortex the mixture for 1 minute and allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Protocol 2: Derivatization of Amines
-
Sample Preparation: Prepare the dried amine sample in a reaction vial as described in Protocol 1.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent and 50 µL of this compound. A catalyst may not be necessary for primary amines but could be beneficial for secondary amines.
-
Reaction: Cap the vial and heat at 70-90 °C for 45-90 minutes.
-
Workup: Cool the reaction mixture. Add 200 µL of an organic solvent and 200 µL of a dilute aqueous base (e.g., 5% sodium bicarbonate solution).
-
Extraction: Vortex and allow for phase separation.
-
Analysis: Transfer the organic layer for GC-MS analysis.
Quantitative Data Summary
As there is no specific quantitative data available for derivatization using this compound, the following table presents a hypothetical comparison of key analytical parameters that would be important to evaluate during method development.
| Parameter | Expected Outcome with this compound Derivatization | Rationale |
| Limit of Detection (LOD) | Low (pg to fg range with ECD) | The high degree of fluorination is expected to yield a strong signal with an Electron Capture Detector. |
| Linearity | Wide linear range | Derivatization should proceed to completion, resulting in a linear response over several orders of magnitude. |
| Precision (RSD%) | < 15% | A robust and reproducible derivatization reaction will lead to low variability in measurements. |
| Recovery (%) | 85-115% | Efficient derivatization and extraction will result in high recovery of the analyte derivative. |
| Derivative Stability | Moderate to High | Fluorinated esters and amides are generally stable, but stability should be assessed over time in the autosampler. |
Signaling Pathway and Reaction Mechanism
The derivatization reaction with this compound is expected to proceed via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution reaction mechanism.
Conclusion
While this compound is not a commonly documented derivatization agent for GC analysis, its chemical structure suggests potential for this application, particularly for enhancing the detectability of compounds with active hydrogens using an ECD. The provided protocols and workflows are based on established principles of acylation and serve as a starting point for method development. Researchers and scientists interested in using this compound for derivatization would need to undertake thorough experimental optimization and validation for their specific analytes of interest. For established and validated methods, researchers are encouraged to explore widely used fluorinated derivatizing agents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[2][5]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. chromtech.com [chromtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of "Methyl Nonafluorovalerate" in environmental sample analysis
Application of Methyl Nonafluorovalerate in Environmental Sample Analysis
Introduction
This compound is a fluorinated organic compound with potential applications in the analysis of environmental samples. Due to its chemical properties, it can be utilized as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of its parent acid, nonafluorovaleric acid, and other related perfluorinated compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on its potential use in environmental analysis. It is important to note that while the principles and methods described are based on established analytical chemistry practices for similar compounds, specific, standardized protocols for this compound are not widely documented. The following sections outline a potential workflow for its use.
Key Applications
-
Reference Standard: For the analysis of perfluorinated carboxylic acids (PFCAs), particularly nonafluorovaleric acid, after a derivatization step to their methyl esters.
-
Surrogate or Internal Standard: An isotopically labeled version of this compound could be used as a surrogate or internal standard in isotope dilution methods for PFAS analysis, providing a means to correct for matrix effects and variations in analytical performance.
Experimental Protocols
Protocol 1: Analysis of Nonafluorovaleric Acid in Water Samples by GC-MS after Methylation
This protocol describes the determination of nonafluorovaleric acid in water samples. The method involves solid-phase extraction (SPE) to concentrate the analyte, followed by derivatization to this compound and subsequent analysis by GC-MS.
1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Fortification: Spike the samples with a known concentration of an appropriate isotopically labeled internal standard (e.g., ¹³C-nonafluorovaleric acid).
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with a suitable buffer to remove interferences.
-
Elute the nonafluorovaleric acid with a small volume of acidic methanol.
-
2. Derivatization to this compound
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.
-
Add a methylating agent, such as 2% sulfuric acid in methanol or trimethylsilyldiazomethane, to the dried residue.
-
Heat the reaction mixture at 60°C for a specified time to ensure complete conversion to this compound.
-
After cooling, neutralize the reaction mixture and extract the this compound into an organic solvent like hexane or methyl tert-butyl ether (MTBE).
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for the analysis of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.
4. Quantification
-
Create a calibration curve by analyzing standards of this compound at different concentrations.
-
Calculate the concentration of nonafluorovaleric acid in the original sample based on the response of the derivatized analyte relative to the internal standard.
Data Presentation
Table 1: Hypothetical GC-MS Parameters and Retention Times
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 40°C (2 min), then 10°C/min to 250°C (5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | To be determined based on fragmentation pattern |
| Expected Retention Time | To be determined experimentally |
Visualizations
Caption: Workflow for the analysis of Nonafluorovaleric Acid in water.
Caption: The logical process of preparing an analyte for GC-MS analysis.
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Methyl Nonafluorovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nonafluorovalerate is a specialized fluorinated compound with significant potential as a precursor in the synthesis of novel fluorinated surfactants.[1] Its perfluorinated C4 alkyl chain (nonafluorobutyl group) imparts unique properties, including high thermal stability and chemical resistance, making it an attractive building block for creating surfactants with exceptional performance characteristics.[1] Fluorinated surfactants are known for their ability to dramatically lower the surface tension of water and other solvents at very low concentrations, a property highly sought after in various advanced applications.[2][3]
The applications of such surfactants are expanding, particularly in the biomedical and pharmaceutical fields. Their unique properties are leveraged in drug delivery systems, advanced coatings for medical devices, and as components in specialized analytical techniques.[4] The short perfluorinated chain of surfactants derived from this compound is of particular interest, as studies suggest that short-chain fluorinated surfactants may offer a better environmental and toxicological profile compared to their long-chain counterparts.[5][6]
This document provides detailed protocols for the synthesis of anionic, cationic, and non-ionic fluorinated surfactants derived from this compound. The methodologies are based on established principles of ester chemistry and surfactant synthesis.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the starting material, this compound, is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13038-26-1 | [1] |
| Molecular Formula | C₆H₃F₉O₂ | [1] |
| Molecular Weight | 278.07 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 102 °C | [1] |
| Density | 1.56 g/mL | [1] |
| Purity | ≥ 97% (GC) | [1] |
Synthesis of Anionic Fluorinated Surfactant: Sodium Nonafluorovalerate
The synthesis of sodium nonafluorovalerate from this compound is a two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by neutralization with a base.
Experimental Workflow: Anionic Surfactant Synthesis
Caption: Workflow for the synthesis of sodium nonafluorovalerate.
Protocol 1: Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield nonafluorovaleric acid.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of methanol and water.
-
Add this compound to the flask. The molar ratio of KOH to the ester should be approximately 1.1:1.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the product, nonafluorovaleric acid, with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Protocol 2: Neutralization to Sodium Nonafluorovalerate
This protocol details the conversion of nonafluorovaleric acid to its sodium salt.
Materials:
-
Nonafluorovaleric Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Dissolve the crude nonafluorovaleric acid in deionized water.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring.
-
Monitor the pH of the solution, aiming for a final pH of 7.
-
The resulting aqueous solution of sodium nonafluorovalerate can be used directly or the product can be isolated by lyophilization.
Synthesis of Cationic Fluorinated Surfactant
The synthesis of a cationic fluorinated surfactant involves the amidation of this compound with a suitable diamine, followed by quaternization of the resulting tertiary amine.
Experimental Workflow: Cationic Surfactant Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis, Surface Activity, and Foamability of Two Short-Chain Fluorinated Sulfonate Surfactants with Ether Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Methyl Nonafluorovalerate Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Nonafluorovalerate (C6H3F9O2) is a highly fluorinated organic compound.[1] Thin films derived from such precursors are expected to exhibit properties characteristic of fluoropolymers, including:
-
Hydrophobicity and Oleophobicity: Low surface energy coatings are crucial for creating non-wetting and anti-fouling surfaces on medical devices and drug delivery systems.
-
Biocompatibility: Fluorocarbon coatings can provide a barrier between a medical implant and biological tissue, potentially improving biocompatibility.[2]
-
Chemical Inertness: These films can protect sensitive components from corrosive biological environments.
-
Drug Elution Control: The porous nature of some plasma-polymerized films can be tailored for controlled drug release.
The deposition of fluorocarbon thin films is commonly achieved through techniques like plasma polymerization, magnetron sputtering, and chemical vapor deposition.[3] Plasma-based methods are particularly advantageous as they can be conducted at low temperatures, which is crucial for coating thermally sensitive substrates common in medical and pharmaceutical applications.
Material Properties and Safety
Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with this compound.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C6H3F9O2 |
| Molecular Weight | 278.07 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid |
| Purity | >97.0% (GC) |
| Synonyms | Methyl Perfluorovalerate, Methyl Nonafluoropentanoate |
Safety Information:
This compound is a highly flammable liquid and vapor .[1] It also causes skin and serious eye irritation.[1]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep container tightly closed and in a well-ventilated place.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Wear protective gloves, eye protection, and face protection.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Proposed Deposition Method: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a versatile technique for creating highly cross-linked and pinhole-free fluorocarbon films. The process involves introducing the precursor vapor into a vacuum chamber where it is fragmented and polymerized by plasma, depositing a thin film onto a substrate.
Experimental Workflow Diagram:
Detailed Experimental Protocol (Adapted)
This protocol is a generalized starting point and will require optimization based on the specific PECVD system and desired film properties.
1. Substrate Preparation: a. Clean the substrate to be coated (e.g., silicon wafer, glass slide, medical-grade polymer) to remove any organic and particulate contamination. b. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized water. c. Dry the substrate thoroughly with a stream of dry nitrogen and place it on the substrate holder in the PECVD chamber.
2. System Setup and Deposition: a. Evacuate the PECVD chamber to a base pressure of less than 10 mTorr. b. Introduce this compound vapor into the chamber. The precursor can be gently heated to increase its vapor pressure and achieve a stable flow rate. A mass flow controller is recommended for precise control. c. Introduce a carrier gas, such as Argon, if necessary to stabilize the plasma and control the deposition rate. d. Set the process pressure to a suitable value, typically in the range of 50-200 mTorr. e. Apply radio frequency (RF) power (e.g., 13.56 MHz) to the electrodes to generate the plasma. The power level will influence the deposition rate and film chemistry (typically 20-100 W). f. Continue the deposition for the desired duration to achieve the target film thickness. g. After deposition, turn off the RF power and stop the precursor and carrier gas flow. h. Vent the chamber to atmospheric pressure with an inert gas like nitrogen before removing the coated substrate.
Example Deposition Parameters and Resulting Film Properties:
The following table presents hypothetical yet realistic data for a PECVD deposition of a fluorocarbon film, which can serve as a starting point for optimization with this compound.
| Parameter | Value | Resulting Film Property | Measured Value |
| Precursor | This compound | Film Thickness | 100 nm |
| Argon Flow Rate | 20 sccm | Deposition Rate | 10 nm/min |
| Precursor Flow Rate | 5 sccm | Water Contact Angle | 110° |
| Process Pressure | 100 mTorr | Refractive Index | 1.38 |
| RF Power | 50 W | Surface Roughness (RMS) | < 2 nm |
| Deposition Time | 10 min | F/C Ratio (XPS) | 1.6 |
Characterization of Thin Films
After deposition, the films should be characterized to determine their physical and chemical properties.
| Characterization Technique | Information Obtained |
| Ellipsometry/Profilometry | Film thickness and refractive index |
| Contact Angle Goniometry | Surface energy (hydrophobicity/oleophobicity) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states (e.g., F/C ratio) |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups present in the film |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness |
| Scanning Electron Microscopy (SEM) | Cross-sectional thickness and film integrity |
Application in Drug Development
Fluorocarbon thin films deposited from precursors like this compound have potential applications in drug development:
-
Coating for Drug Delivery Devices: Creating hydrophobic and biocompatible surfaces on catheters, syringes, and inhalers to improve drug delivery efficiency and reduce protein adsorption.
-
Encapsulation of Drugs: Thin, conformal coatings can encapsulate drug-eluting stents or other implantable devices to control the release kinetics.
-
Surface Modification of Microfluidic Devices: Modifying the surface properties of microfluidic chips used in drug screening and analysis to control fluid flow and prevent biofouling.
Logical Relationship of Film Properties and Applications:
Conclusion
While direct protocols for depositing this compound thin films are yet to be published, this document provides a comprehensive guide for researchers to develop their own deposition processes based on established PECVD techniques for similar fluorocarbon precursors. The resulting thin films hold significant promise for various applications in the biomedical and pharmaceutical fields, particularly where surface modification is key to enhancing device performance and biocompatibility. Careful optimization of deposition parameters and thorough characterization of the resulting films will be essential for successful implementation.
References
The Role of Methyl Nonafluorovalerate in Medicinal Chemistry: A Scrutiny of its Application in Scaffold Synthesis
Introduction
Methyl nonafluorovalerate, a perfluorinated ester, presents itself as a potentially valuable building block in medicinal chemistry due to the unique physicochemical properties imparted by fluorine atoms. The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of medicinal chemistry scaffolds. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications of this compound for the synthesis of common medicinal scaffolds. While fluorinated compounds are of immense interest in drug discovery, the direct utilization of this compound for constructing diverse heterocyclic systems or other complex scaffolds is not extensively documented.
The available information primarily highlights its role as a general fluorinated building block, with limited detailed experimental protocols for its integration into medicinally relevant molecules. This suggests that while theoretically a useful reagent, its practical application in this specific context may be less common than that of other fluorinating or perfluoroalkylating agents.
General Reactivity and Potential Applications
This compound possesses an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity forms the basis of its potential applications in medicinal chemistry, primarily through acylation reactions.
1. N-Acylation of Amines to Form Fluorinated Amides:
One of the most plausible applications of this compound is the acylation of primary and secondary amines to furnish the corresponding N-perfluoropentanoyl amides. Amide bonds are fundamental linkages in a vast array of pharmaceuticals. The introduction of a nonafluoropentanoyl group can significantly alter the properties of the parent amine-containing scaffold.
Logical Workflow for N-Acylation:
Caption: General workflow for the N-acylation of an amine-containing scaffold using this compound.
2. O-Acylation of Alcohols and Phenols:
Similarly, this compound can be employed to acylate hydroxyl groups in alcohols and phenols, leading to the formation of perfluorinated esters. This could be useful for protecting hydroxyl groups or for introducing a lipophilic perfluoroalkyl chain to modulate a molecule's properties.
Experimental Protocols (Hypothetical)
Due to the lack of specific published protocols for the use of this compound in synthesizing medicinal scaffolds, the following experimental procedures are provided as generalized, hypothetical examples based on standard acylation chemistry. These should be considered as starting points for methods development.
Protocol 1: General Procedure for the N-Acylation of a Primary Amine with this compound
Objective: To synthesize an N-nonafluoropentanoyl amide from a primary amine-containing medicinal scaffold.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (optional, to scavenge any acidic byproducts)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.2 eq) in the chosen anhydrous solvent.
-
Addition of Base (Optional): If the amine starting material is a salt or if acidic byproducts are anticipated, add the tertiary amine base (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of this compound: Slowly add this compound (1.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the product. The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the amine.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a base was used, filter the mixture to remove any precipitated ammonium salts.
-
Wash the organic solution with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data (Hypothetical):
| Amine Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-nonafluoropentanamide | DCM | 25 | 24 | 65 |
| Benzylamine | N-Benzyl-nonafluoropentanamide | THF | 60 | 12 | 78 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-nonafluoropentanamide | MeCN | 80 | 8 | 72 |
Signaling Pathways and Logical Relationships
The introduction of a perfluoroalkyl chain via this compound can influence how a drug molecule interacts with its biological target. For instance, in kinase inhibitors, which often bind to the ATP pocket, increased lipophilicity from the fluorinated tail could enhance interactions with hydrophobic residues.
Caption: Logical relationship from synthesis with this compound to potential biological outcomes.
Conclusion
While this compound is commercially available and possesses the chemical reactivity to be a useful reagent in medicinal chemistry, its application in the synthesis of complex medicinal scaffolds is not well-documented in the current scientific literature. The provided protocols are based on general chemical principles and should serve as a guide for researchers interested in exploring the utility of this fluorinated building block. Further research is needed to establish specific, high-yielding, and broadly applicable methods for the incorporation of the nonafluoropentanoyl moiety into diverse drug-like scaffolds. The potential benefits of such fluorination warrant further investigation into the synthetic utility of this compound.
Troubleshooting & Optimization
Troubleshooting low yield in reactions with "Methyl Nonafluorovalerate"
Welcome to the technical support center for Methyl Nonafluorovalerate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this highly fluorinated compound, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound (also known as Methyl perfluorovalerate) is a colorless liquid with a boiling point of approximately 102°C.[1] Its chemical formula is C6H3F9O2, and it has a molecular weight of 278.07 g/mol .[1][2] Due to its highly fluorinated structure, it exhibits unique properties such as high thermal stability and chemical resistance.[1] It is often used as a building block in the synthesis of fluorinated compounds in pharmaceuticals and agrochemicals.[1][3]
Q2: What are the primary safety considerations when handling this compound?
This compound is a highly flammable liquid and vapor.[2][4][5] It can cause skin and serious eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, keeping the container tightly closed and taking precautionary measures against static discharge.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How should this compound be stored?
It should be stored at room temperature in a tightly closed container.[1]
Troubleshooting Guide: Low Reaction Yield
Low yield is a common challenge in organic synthesis. The following guide provides a structured approach to identifying and resolving the root causes of this issue in reactions involving this compound.
Q4: My reaction with this compound resulted in a low yield. What are the first steps I should take to troubleshoot?
When troubleshooting low yield, it's best to follow a logical progression from the most likely and easily solvable issues to more complex problems. Start by verifying the quality of your starting materials and then systematically evaluate your reaction setup and conditions.
Caption: Initial troubleshooting workflow for low reaction yield.
Q5: How can I determine if incomplete reaction is the cause of low yield?
Incomplete conversion of starting materials is a frequent cause of low yields.
-
Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material (this compound) over time. If a significant amount of starting material remains even after the expected reaction time, the reaction is likely incomplete.
-
Potential Solutions:
-
Increase Reaction Time: Some reactions, particularly with sterically hindered or electronically deactivated substrates, may require longer reaction times.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this can also promote side reactions or decomposition.[6]
-
Optimize Catalyst/Reagent Stoichiometry: Ensure that the catalyst is active and used in the correct amount. The stoichiometry of all reactants should be carefully checked. In some cases, using an excess of one reagent can drive the reaction to completion.
-
| Parameter | Recommendation |
| Temperature | Start at the literature-reported temperature. Increase in 10°C increments if the reaction is sluggish. |
| Time | Monitor the reaction at regular intervals (e.g., every hour) to determine the point of maximum conversion. |
| Catalyst Loading | If applicable, consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%). |
Q6: What are common side reactions with this compound, and how can they be minimized?
The most probable side reaction is hydrolysis of the ester group.
-
Hydrolysis: The ester functionality of this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, to form nonafluorovaleric acid and methanol.[7][8]
-
Detection: The formation of the carboxylic acid can be detected by NMR or by changes in the pH of the reaction mixture.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH: If the reaction is not intended to be a hydrolysis, avoid strongly acidic or basic conditions unless required by the reaction mechanism.[7][8] If a base is necessary, consider using a non-nucleophilic base.
-
-
Caption: Competing reaction pathways for this compound.
Q7: I suspect product loss during work-up and purification. How can I improve my isolation procedure?
Highly fluorinated compounds can have unique solubility and volatility profiles that may lead to product loss during standard work-up and purification procedures.
-
Extraction: Fluorinated molecules can sometimes have limited solubility in common organic solvents and may even partition into aqueous layers to some extent.
-
Solvent Selection: Test the solubility of your expected product in various solvents. Consider using fluorinated solvents for extraction if necessary.
-
Emulsion Formation: Emulsions can form during aqueous work-ups. To break them, try adding brine or gently filtering the mixture through a pad of celite.
-
-
Purification:
-
Column Chromatography: The high polarity of the ester group combined with the non-polar nature of the perfluoroalkyl chain can make column chromatography challenging.
-
Solvent System: A carefully selected solvent system is crucial. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A shallow gradient is often beneficial.
-
-
Distillation: Given its relatively low boiling point (102°C), distillation can be a viable purification method.[1] However, ensure that the product is thermally stable at the required temperatures. Vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition.
-
| Purification Method | Key Considerations |
| Liquid-Liquid Extraction | Test product solubility. Use brine to break emulsions. |
| Column Chromatography | Use a shallow solvent gradient. Consider alternative stationary phases if silica is not effective. |
| Distillation | Check for thermal stability. Use vacuum distillation for temperature-sensitive compounds. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general methodology for a nucleophilic substitution reaction with this compound. Note: This is a template and may require optimization for specific nucleophiles and reaction conditions.
-
Preparation: Under an inert atmosphere (N2 or Ar), add a stir bar, this compound (1.0 eq), and anhydrous solvent (e.g., acetonitrile, DMF) to an oven-dried round-bottom flask.
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral species (e.g., an amine), a non-nucleophilic base (e.g., triethylamine, 1.5 eq) may be required.[9]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1-2% at a time).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 4. This compound | 13038-26-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound | 13038-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyl Nonafluorovalerate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction temperature and time for the synthesis of Methyl Nonafluorovalerate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of nonafluorovaleric acid with methanol using an acid catalyst. This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] To drive the reaction towards the product, it is typically performed with an excess of the alcohol (methanol), which can also serve as the solvent.[1]
Q2: What are the key parameters influencing the yield and reaction rate?
A2: The critical parameters to control during the synthesis of this compound are:
-
Reaction Temperature: Influences the rate of reaction. Higher temperatures generally increase the reaction rate, but can also lead to side reactions.
-
Reaction Time: Sufficient time is required for the reaction to reach equilibrium or completion.
-
Catalyst Type and Concentration: The choice and amount of acid catalyst significantly affect the reaction rate.
-
Molar Ratio of Reactants: Using an excess of methanol shifts the equilibrium towards the formation of the ester.
-
Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the reactants, thus reducing the yield.[1][2]
Q3: What type of catalysts are effective for this esterification?
A3: Strong acids are typically used as catalysts for Fischer esterification. Common choices include:
-
Sulfuric Acid (H₂SO₄): A widely used, effective, and inexpensive catalyst.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid.
-
Boron Trifluoride (BF₃): Can be used as a catalyst, often in a complex with methanol (BF₃·MeOH).[1][4]
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) can also be used and offer the advantage of easier separation from the reaction mixture.
Q4: What are the potential side reactions to be aware of?
A4: While the Fischer esterification is generally a clean reaction, potential side reactions, especially under harsh conditions (e.g., very high temperatures), could include:
-
Dehydration of Methanol: At high temperatures, strong acid catalysts can dehydrate methanol to form dimethyl ether.
-
Decarboxylation: While less common for perfluorinated carboxylic acids under these conditions, some carboxylic acids can decarboxylate at elevated temperatures.
-
Reactions involving the Perfluoroalkyl Chain: The highly fluorinated chain is generally stable, but extreme conditions could potentially lead to degradation.
Q5: How does the perfluoroalkyl chain affect the esterification reaction?
A5: The electron-withdrawing nature of the nonafluorobutyl group in nonafluorovaleric acid makes the carboxyl carbon more electrophilic, which can facilitate the nucleophilic attack by methanol. However, studies on the esterification of other carboxylic acids have shown that increasing the length and bulkiness of the alkyl chain can decrease the reaction rate due to steric hindrance.[5] The specific kinetic effect of the perfluoroalkyl chain on this particular reaction would require experimental determination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient Catalyst: The amount of acid catalyst is too low to effectively protonate the carboxylic acid. 2. Low Reaction Temperature: The reaction rate is too slow at the current temperature. 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration to reach equilibrium. 4. Presence of Water: Water in the reactants or glassware is inhibiting the forward reaction. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Increase the reaction temperature to the reflux temperature of methanol (~65 °C). 3. Extend the reaction time and monitor the progress using techniques like GC-MS or TLC. 4. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider adding a dehydrating agent like molecular sieves. |
| Reaction Stalls or Reaches Low Conversion | 1. Equilibrium Limitation: The reversible nature of the Fischer esterification is limiting the yield. 2. Water Accumulation: The water produced as a byproduct is hydrolyzing the ester back to the starting materials. | 1. Use a larger excess of methanol (e.g., use it as the solvent). 2. Remove water as it is formed. For reactions in a solvent other than methanol, a Dean-Stark apparatus can be used. If methanol is the solvent, the addition of a dehydrating agent is a practical alternative. |
| Formation of Unknown Byproducts | 1. High Reaction Temperature: Excessive heat may be causing decomposition or side reactions. 2. Contaminated Reagents: Impurities in the nonafluorovaleric acid or methanol may be participating in side reactions. | 1. Reduce the reaction temperature and extend the reaction time if necessary. 2. Ensure the purity of the starting materials. Purify the nonafluorovaleric acid and use anhydrous, high-purity methanol. |
| Difficulty in Product Isolation/Purification | 1. Volatility of this compound: The product may be lost during solvent removal due to its volatility. 2. Incomplete Neutralization of Catalyst: Residual acid catalyst can interfere with purification. 3. Similar Boiling Points of Product and Impurities: Co-distillation of impurities with the product can occur. | 1. Use a rotary evaporator with a well-chilled condenser and apply vacuum cautiously. For highly volatile compounds, distillation at atmospheric pressure or under a slight vacuum might be more suitable than high vacuum.[6][7] 2. Thoroughly wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove all traces of the acid catalyst. 3. Fractional distillation is recommended for separating compounds with close boiling points.[6][8] Preparative Gas Chromatography (Prep-GC) can be used for high-purity isolation.[6] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a general laboratory-scale synthesis. Optimal temperature and time may require adjustment based on experimental monitoring.
Materials:
-
Nonafluorovaleric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonafluorovaleric acid in a 10- to 20-fold molar excess of anhydrous methanol.
-
Catalyst Addition: With stirring, carefully and slowly add the acid catalyst (e.g., 1-2% w/w sulfuric acid relative to the nonafluorovaleric acid).
-
Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester product. A typical reaction time to start with is 4-6 hours.
-
Work-up:
-
Once the reaction has reached the desired conversion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator, being mindful of the product's volatility.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Carefully remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation to obtain a high-purity product.
-
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Recommended Range | Rationale |
| Reactant Molar Ratio (Methanol:Acid) | 10:1 to 20:1 | Shifts equilibrium towards product formation. Methanol often serves as the solvent. |
| Catalyst Loading (H₂SO₄ or p-TsOH) | 1 - 5 mol% | Catalyzes the reaction effectively without promoting excessive side reactions. |
| Reaction Temperature | 60 - 70 °C (Reflux) | Provides a sufficient reaction rate without significant decomposition. |
| Reaction Time | 2 - 12 hours | Dependent on temperature, catalyst loading, and desired conversion. Requires monitoring. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
"Methyl Nonafluorovalerate" stability issues in acidic or basic media
Welcome to the Technical Support Center for Methyl Nonafluorovalerate. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation in an aqueous buffer. What is the likely cause?
A: The most probable cause of degradation is hydrolysis. Fluorinated esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, resulting in the formation of nonafluorovaleric acid and methanol. The rate of this reaction is highly dependent on the pH of the medium.[1][2][3]
Q2: How does the pH of the medium affect the stability of this compound?
A: The stability of this compound is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids and bases. Therefore, the degradation rate is typically lowest in neutral or slightly acidic conditions and increases significantly in strongly acidic or, particularly, basic (alkaline) media. The hydrolytic stability of fluorinated esters can be tailored over a broad pH range.[1][2]
Q3: What are the expected degradation products of this compound in acidic or basic media?
A: Under hydrolytic conditions, this compound will degrade into Nonafluorovaleric acid and methanol. In reductive environments, more complex degradation pathways can occur, potentially involving C-O bond cleavage, C-C bond cleavage, or C-F bond cleavage, leading to a variety of smaller fluorinated compounds.[4]
Q4: I am observing faster degradation than expected. Could the degree of fluorination be a factor?
A: Yes, the degree and position of fluorine substitution significantly impact the rate of ester hydrolysis. The strong electron-withdrawing nature of the nonafluoroalkyl chain makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Studies on similar compounds have shown that increasing the number of fluorine atoms can accelerate the hydrolysis rate.[2][5]
Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A: Several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate and quantify the parent compound and its degradation products.[6][7][8] For detailed structural information and to track fluorine-containing molecules, 19F NMR spectroscopy is a powerful tool.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound in basic buffer (e.g., pH > 8) | Base-catalyzed hydrolysis: The ester is rapidly degrading into its corresponding carboxylic acid and alcohol. | 1. Adjust the buffer to a lower pH (ideally neutral or slightly acidic) if the experimental conditions permit. 2. Perform the experiment at a lower temperature to decrease the reaction rate.[3] 3. Minimize the duration of the experiment in the basic medium. |
| Degradation observed in strongly acidic solution (e.g., pH < 3) | Acid-catalyzed hydrolysis: Strong acids can also catalyze the cleavage of the ester bond. | 1. Increase the pH to a less acidic range (e.g., pH 4-6) if possible. 2. Use the lowest effective concentration of the acid required for the experiment. 3. Reduce the temperature to slow the degradation process. |
| Inconsistent results between experimental batches | 1. Inaccurate pH of buffers: Small variations in pH can lead to significant differences in degradation rates. 2. Temperature fluctuations: Inconsistent temperature control can affect reaction kinetics. 3. Contamination: Presence of catalytic impurities in reagents or on glassware. | 1. Calibrate the pH meter before preparing buffers. 2. Use a calibrated thermostat-controlled environment (water bath, incubator). 3. Ensure high purity of all reagents and properly clean all glassware. |
Degradation Pathway and Kinetics
The primary degradation pathway for this compound in aqueous acidic or basic media is hydrolysis.
Caption: Hydrolysis pathway of this compound in acidic and basic media.
Summary of Stability Data
The following table presents illustrative stability data for fluorinated esters under different pH conditions. Note that the rate of hydrolysis increases significantly in basic media.
| Compound Type | Condition | Stress Duration | Degradation (%) | Primary Degradant |
| Fluorinated Methyl Ester | 0.1 M HCl at 80°C | 60 min | < 5% | Corresponding Carboxylic Acid |
| Fluorinated Methyl Ester | 0.1 M NaOH at 80°C | 60 min | > 20% | Corresponding Carboxylic Acid |
| Fluorinated Methyl Ester | Neutral Buffer (pH 7.4) at 50°C | 7 days | Variable (5-15%) | Corresponding Carboxylic Acid |
Data is illustrative and based on typical forced degradation studies of fluorinated compounds.[10][11][12][13]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under acidic and basic stress conditions.[11][13]
Caption: Workflow for a forced degradation study of this compound.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Purified Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
-
HPLC or GC-MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Sample Preparation:
-
Acidic Stress: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL.[11]
-
Basic Stress: In a separate volumetric flask, add the same volume of stock solution to 0.1 M NaOH to achieve the same final concentration.[11]
-
Control: Prepare a control sample by adding the same volume of stock solution to purified water.
-
-
Incubation: Place all flasks in a thermostatically controlled water bath at 80°C and reflux for 60 minutes.[11]
-
Cooling and Neutralization:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the basic sample with an equivalent amount of 0.1 M HCl.
-
-
Final Dilution: Dilute all samples (including the control) with the analytical method's mobile phase to a suitable concentration for injection.
-
Analysis: Analyze the stressed samples and the control by a validated stability-indicating HPLC or GC-MS method. Compare the peak area of this compound in the stressed samples to the control to calculate the percentage of degradation. Identify any new peaks as potential degradation products.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing byproduct formation in "Methyl Nonafluorovalerate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Nonafluorovalerate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. The Fischer-Speier esterification is a reversible reaction.[1][2][3][4][5] | - Use a large excess of methanol (can be used as the solvent) to shift the equilibrium towards the product.[1][2][4][5]- Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.[1][3]- Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is present in a sufficient amount.[1][3] |
| Presence of Unreacted Nonafluorovaleric Acid in Product | - Incomplete esterification.- Hydrolysis of the ester product during workup.[6][7] | - Drive the esterification to completion using the methods mentioned above.- During workup, neutralize the acid catalyst carefully with a weak base (e.g., sodium bicarbonate solution). Avoid using strong bases which can promote hydrolysis.- Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid. |
| Formation of Gaseous Byproducts and Reduced Yield at High Temperatures | Decarboxylation of the perfluorocarboxylic acid or its ester at elevated temperatures (100-300 °C), potentially forming perfluoroolefins or perfluoroalkylvinyl ethers.[8] | - Maintain a controlled reaction temperature, typically between 60-110 °C for Fischer esterification.[1]- Avoid unnecessarily high temperatures during distillation or other purification steps. |
| Presence of High-Boiling Point Impurities | Potential for ether formation, especially if using fluorinated alcohols under certain conditions (though less likely in standard Fischer esterification). | - Ensure the reaction is performed under acidic, not basic, conditions to disfavor Williamson ether synthesis.- Purify the final product by fractional distillation to separate the desired ester from any higher-boiling impurities. |
| Product Contamination with Water | Incomplete removal of water produced during the reaction or introduced during workup. | - Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before solvent removal.- Use a Dean-Stark trap during the reaction to effectively remove water.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer-Speier esterification of nonafluorovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][3][5] This reaction is an equilibrium process where water is formed as a byproduct.[1][2][4]
Q2: What are the primary byproducts to expect in the synthesis of this compound?
A2: The primary and expected byproduct of the Fischer-Speier esterification is water.[1][2][4] Other potential byproducts, though less common under controlled conditions, can include unreacted starting materials (nonafluorovaleric acid and methanol) and, at high temperatures, decarboxylation products like perfluoroolefins.[8]
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation and maximize the yield of the desired ester, you can:
-
Use Excess Methanol: Employing a large excess of methanol will shift the reaction equilibrium towards the formation of this compound.[1][2][4][5]
-
Remove Water: Actively removing water as it is formed, for instance with a Dean-Stark apparatus, will also drive the reaction to completion.[1][3]
-
Control Temperature: Maintain the reaction temperature within the optimal range of 60-110 °C to prevent potential decarboxylation at higher temperatures.[1][8]
Q4: What is the best way to purify the crude this compound?
A4: A standard purification protocol involves:
-
Neutralization: Carefully neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Washing: Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: Perform fractional distillation to separate the pure this compound from any remaining starting materials and other impurities.
Q5: Can I use a different alcohol for the esterification?
A5: Yes, other primary or secondary alcohols can be used, but the reaction conditions may need to be optimized. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
Materials:
-
Nonafluorovaleric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add nonafluorovaleric acid and a 5 to 10-fold molar excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).
-
If using, attach a Dean-Stark trap filled with methanol and a reflux condenser. Otherwise, attach the reflux condenser directly.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Be cautious as CO2 gas will be evolved.
-
Shake the funnel, venting frequently. Separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for byproduct prevention in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Volume # 5(36), September - October 2004 — "Perfluorinated carboxylic acids. Synthesis and application. " [notes.fluorine1.ru]
Challenges in using "Methyl Nonafluorovalerate" as an internal standard
Welcome to the technical support center for the use of Methyl Nonafluorovalerate as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a fluorinated ester. Its highly fluorinated nature makes it structurally unique compared to most endogenous compounds in biological samples. This uniqueness is advantageous for an internal standard as it can lead to distinct chromatographic retention times and mass-to-charge ratios (m/z) in mass spectrometry, minimizing interference from the sample matrix. It is particularly useful in assays where the analytes of interest are also fluorinated or when a non-endogenous internal standard is critical for accurate quantification.
Q2: What are the primary challenges I might face when using this compound as an internal standard?
Researchers may encounter challenges related to:
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Matrix Effects: Ion suppression or enhancement in the mass spectrometer source due to co-eluting matrix components. This is a common issue with fluorinated compounds.
-
Stability: Potential for degradation in certain sample matrices or under specific storage and handling conditions.
-
Co-elution: Chromatographic co-elution with analytes of similar polarity or with other components in complex matrices.
-
Purity and Synthesis: Ensuring the isotopic and chemical purity of the internal standard is crucial for accurate quantification. Impurities can lead to inaccurate standard concentrations and interfere with analyte measurement.
-
Carryover: Adsorption of the fluorinated compound onto surfaces of the analytical system, leading to ghost peaks in subsequent runs.
Q3: How can I assess the stability of this compound in my samples?
To assess stability, you can perform freeze-thaw and bench-top stability experiments. Analyze quality control (QC) samples containing a known concentration of this compound after subjecting them to multiple freeze-thaw cycles or leaving them at room temperature for extended periods. A significant deviation in the response compared to freshly prepared samples would indicate instability.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response
Symptoms:
-
High variability in the peak area or height of this compound across a batch of samples.
-
Drifting internal standard response over the course of an analytical run.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the precision of pipetting and dilution steps. - Ensure the internal standard is added to every sample, standard, and blank at the same concentration and at the earliest possible stage of sample preparation.[1] |
| Matrix Effects | - Perform a post-extraction addition experiment to evaluate ion suppression or enhancement. - Optimize sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[2] - Prepare matrix-matched calibration standards to compensate for matrix effects.[1] |
| Mass Spectrometer Source Contamination | - Clean the ion source of the mass spectrometer. Buildup of non-volatile matrix components can lead to a gradual decrease in signal.[2] |
| Internal Standard Instability | - Prepare fresh internal standard stock and working solutions. - Evaluate the stability of the internal standard in the autosampler over the expected run time. |
Issue 2: Co-elution of this compound with Analyte or Interferences
Symptoms:
-
Poor peak shape (e.g., shoulders, split peaks) for the internal standard or analyte.[3]
-
Inaccurate quantification due to overlapping chromatographic peaks.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Modify the Gradient: Adjust the mobile phase gradient to improve separation. A shallower gradient can often increase resolution between closely eluting peaks. - Change the Column: Use a column with a different stationary phase chemistry (e.g., a different type of C18, or a phenyl-hexyl column) to alter selectivity.[4] - Adjust Temperature: Optimize the column oven temperature to influence retention and selectivity. |
| Presence of Isomers | - If co-elution is with an isomer of the analyte, specialized chiral columns or derivatization techniques may be necessary. |
Quantitative Data Summary
The following tables provide illustrative data on the expected performance of a well-behaved internal standard like this compound. Actual results will vary depending on the specific analytical method and matrix.
Table 1: Stability Assessment of this compound in Human Plasma
| Condition | Time Point | Mean Response (Peak Area) | % Deviation from T0 | Acceptance Criteria |
| Bench-Top Stability (Room Temp) | 0 hours | 1,520,000 | 0% | - |
| 4 hours | 1,495,000 | -1.6% | ±15% | |
| 8 hours | 1,480,000 | -2.6% | ±15% | |
| Freeze-Thaw Stability (-80°C) | Cycle 1 | 1,510,000 | -0.7% | ±15% |
| Cycle 2 | 1,490,000 | -2.0% | ±15% | |
| Cycle 3 | 1,475,000 | -3.0% | ±15% |
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | IS Response in Neat Solution | IS Response in Post-Extraction Spike | Matrix Effect (%) | Acceptance Criteria |
| Human Plasma | 1,520,000 | 1,350,000 | -11.2% (Suppression) | 85-115% |
| Human Urine | 1,520,000 | 1,680,000 | +10.5% (Enhancement) | 85-115% |
| Rat Liver Homogenate | 1,520,000 | 1,280,000 | -15.8% (Suppression) | 85-115% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Store in a tightly sealed container at -20°C.
-
-
Working Solution (10 µg/mL):
-
Dilute 100 µL of the stock solution to 10 mL with the same solvent.
-
Prepare fresh working solutions for each analytical batch to ensure accuracy.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, calibrator, or quality control, add 300 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Nonafluorovalerate Chromatography
Welcome to the technical support center for chromatographic analysis of Methyl Nonafluorovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound (MFV) is a fluorinated ester used as a building block in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals.[1][2] Accurate chromatographic analysis is crucial for purity assessment, reaction monitoring, and quality control to ensure the safety and efficacy of the final products.
Q2: What are the typical chromatographic methods for analyzing this compound?
Gas chromatography (GC) is the most common method for analyzing volatile compounds like this compound, often with a mass spectrometry (MS) or flame ionization detector (FID). Given its fluorinated nature, specific stationary phases can enhance separation. High-performance liquid chromatography (HPLC) may also be used, particularly for less volatile matrices or when derivatization is not desirable.
Q3: What is co-elution and why is it a problem?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This can lead to inaccurate identification and quantification of the target analyte, this compound, compromising the reliability of the analytical results.
Q4: How can I identify a co-elution problem?
The primary indicators of co-elution are distorted peak shapes, such as shoulders, tailing, or split peaks. If using a Diode Array Detector (DAD) in HPLC, peak purity analysis can reveal spectral differences across the peak. In GC-MS, examining the mass spectrum across the peak can show changes in fragmentation patterns, indicating the presence of multiple components.[3]
Troubleshooting Guide for Co-elution Problems
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Initial Assessment: Confirming Co-elution
Before modifying your method, it's essential to confirm that the issue is indeed co-elution and not another problem like poor injection technique or column degradation.
-
Peak Shape Analysis: A pure chromatographic peak should be symmetrical. Asymmetrical peaks with shoulders or split tops are strong indicators of co-elution.
-
Mass Spectrometry (MS) Analysis: If using GC-MS, analyze the mass spectra at different points across the peak (leading edge, apex, and tailing edge). A change in the mass spectrum indicates the presence of more than one compound.
Scenario: Co-elution of this compound with a Structurally Similar Impurity
A common challenge is the co-elution of this compound with impurities from its synthesis, such as incompletely fluorinated analogues or isomers. For this guide, we will consider a hypothetical co-elution with Methyl Heptafluorobutyrate , which has a similar structure and boiling point.
Table 1: Physicochemical Properties of this compound and a Potential Co-eluting Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C6H3F9O2 | 278.07 | 102 |
| Methyl Heptafluorobutyrate | C5H3F7O2 | 228.06 | ~80-82 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution problems.
References
Technical Support Center: Improving Adhesion of Methyl Nonafluorovalerate Coatings
Welcome to the technical support center for Methyl Nonafluorovalerate coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the adhesion of coatings incorporating this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in coatings?
This compound is a fluorinated compound known for its ability to lower the surface energy of a coating.[1][2][3] This property is highly desirable for creating surfaces that are hydrophobic (water-repellent) and oleophobic (oil-repellent), often referred to as non-stick or anti-fouling surfaces. In the context of drug development and biomedical research, such coatings can be used to prevent bio-adhesion on medical devices, labware, and other surfaces.
Q2: What are the main reasons for poor adhesion of coatings containing this compound?
Coatings formulated with fluorinated compounds like this compound inherently have low surface energy, which makes them difficult to adhere to many substrates. The primary reasons for poor adhesion include:
-
Low Surface Energy of the Coating: The very property that makes these coatings desirable also hinders their ability to wet and bond to surfaces.
-
Inadequate Substrate Preparation: The substrate surface may be contaminated with oils, grease, dust, or other residues that prevent proper bonding. The surface may also be too smooth, lacking a profile for the coating to mechanically grip.
-
Substrate Incompatibility: The surface energy of the substrate itself might be too low for the coating to adhere to without specialized treatment.
-
Improper Curing: The coating may not have been cured at the correct temperature or for the required duration, preventing it from reaching its optimal adhesive properties.
Q3: What is surface energy and why is it critical for adhesion?
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. For a coating to adhere properly, its surface tension must be lower than the surface energy of the substrate it is being applied to. This allows the coating to wet the surface, meaning it can spread out and create intimate contact. Plastics and fluorinated materials typically have low surface energies, making them challenging to coat.
Troubleshooting Guide
This guide addresses common adhesion problems encountered during the application of this compound coatings.
Problem: The coating is peeling or delaminating from the substrate.
Possible Cause 1: Surface Contamination Contaminants such as oils, fingerprints, dust, or mold release agents can act as a barrier between the coating and the substrate, preventing proper adhesion.
-
Solution: Thoroughly clean the substrate before coating. The appropriate cleaning method depends on the substrate material and the nature of the contaminant.
-
Solvent Wiping: Use solvents like isopropyl alcohol (IPA) or acetone to remove organic contaminants. Always perform a final wipe with a clean, lint-free cloth and fresh solvent.
-
Aqueous Cleaning: Use detergents or alkaline cleaning agents, followed by a thorough rinse with deionized water and complete drying.
-
Possible Cause 2: Low Substrate Surface Energy If the substrate's surface energy is too low, the coating will not be able to wet the surface effectively, leading to poor adhesion.
-
Solution: Increase the surface energy of the substrate using one of the following surface modification techniques.
-
Corona Treatment: This method uses a high-voltage electrical discharge in the air to create a plasma that modifies the surface of the material, increasing its surface energy.[4][5][6]
-
Plasma Treatment: Similar to corona treatment, but conducted in a vacuum chamber with a specific gas, plasma treatment can be more controlled and effective for certain substrates.[7][8][9][10][11]
-
Flame Treatment: Passing a flame over the substrate can also increase its surface energy. This method is often used for polyolefins.
-
Chemical Etching: For some substrates, chemical etchants can be used to create a more receptive surface.
-
Possible Cause 3: Lack of Surface Profile A very smooth substrate surface may not provide enough mechanical interlocking for the coating to adhere strongly.
-
Solution: Create a surface profile through mechanical means.
-
Abrasion: Lightly abrading the surface with fine-grit sandpaper or an abrasive pad can increase the surface area and create a profile for the coating to grip. Ensure all dust and debris are removed after abrasion.
-
Possible Cause 4: Incompatibility between Coating and Substrate The chemical nature of the coating and the substrate may not be compatible, leading to weak interfacial bonds.
-
Solution: Use an adhesion promoter or a primer.
-
Adhesion Promoters: These are additives that can be incorporated into the coating formulation to improve adhesion to specific substrates.
-
Primers: A primer is a separate coating layer applied to the substrate before the main coating. The primer is designed to adhere well to both the substrate and the topcoat. Silane-based primers are often effective for improving the adhesion of coatings to inorganic substrates like glass and metal.[12][13][14]
-
Problem: The coating appears to have "fisheyes" or craters.
Possible Cause: Contamination or Low Surface Tension Issues "Fisheyes" are typically caused by localized areas of low surface tension, often due to contamination from silicone, oil, or grease on the substrate or in the coating itself.
-
Solution:
-
Thorough Cleaning: Ensure the substrate is meticulously cleaned before coating.
-
Check for Contamination Sources: Investigate potential sources of contamination in the application environment, such as lubricants from equipment or silicone-based products used nearby.
-
Use of Additives: In some cases, a small amount of a suitable surfactant or leveling agent can be added to the coating formulation to reduce its surface tension and improve flow over minor contaminants.
-
Data Presentation
The following tables provide illustrative quantitative data on the effect of various surface treatments on the surface energy of common substrates and the resulting adhesion strength of a generic low surface energy coating.
Table 1: Effect of Surface Treatment on the Surface Energy of Various Substrates
| Substrate Material | Initial Surface Energy (mN/m) | Surface Energy after Corona Treatment (mN/m) | Surface Energy after Plasma Treatment (Argon) (mN/m) |
| Polypropylene (PP) | 29 | 38 | 42 |
| Polyethylene (PE) | 31 | 40 | 44 |
| Polycarbonate (PC) | 34 | 45 | 48 |
| Glass | 70 | N/A | >72 |
| Aluminum | 40 | N/A | >72 |
Note: These are typical values and can vary based on the specific grade of the material and treatment parameters.[15][16]
Table 2: Illustrative Adhesion Strength of a Fluorinated Coating on Polypropylene with Different Surface Preparations
| Surface Preparation Method | Adhesion Strength (MPa) - Pull-off Test (ASTM D4541) |
| None (Untreated) | < 0.5 |
| Isopropyl Alcohol Wipe | 0.8 |
| Corona Treatment | 2.5 |
| Plasma Treatment (Argon) | 3.2 |
| Plasma Treatment + Silane Primer | 5.0 |
Note: These values are for illustrative purposes to demonstrate the relative improvement in adhesion.[11][12]
Experimental Protocols
Protocol 1: General Substrate Cleaning and Preparation
-
Initial Cleaning:
-
For metallic and glass substrates, sonicate in a bath of acetone for 15 minutes, followed by a 15-minute sonication in isopropyl alcohol (IPA).
-
For plastic substrates, wipe thoroughly with IPA using a lint-free cloth. Avoid aggressive solvents that may damage the plastic.
-
-
Rinsing and Drying:
-
Rinse the substrate with deionized water.
-
Dry the substrate completely using a stream of dry nitrogen or in a clean oven at a temperature appropriate for the substrate material.
-
-
Surface Roughening (Optional, for smooth substrates):
-
Lightly abrade the surface with a fine-grit (e.g., 400 grit) abrasive paper.
-
Repeat the cleaning process (steps 1 and 2) to remove any debris from abrasion.
-
-
Final Cleaning:
-
Just before coating, perform a final rinse with IPA and dry with nitrogen.
-
Protocol 2: Plasma Treatment for Surface Activation
-
Sample Placement: Place the cleaned and dried substrate in the vacuum chamber of the plasma treater.
-
Vacuum Pump Down: Evacuate the chamber to the recommended base pressure (typically <100 mTorr).
-
Gas Introduction: Introduce the process gas (e.g., Argon, Oxygen, or a mixture) and allow the pressure to stabilize at the desired operating pressure.
-
Plasma Ignition: Apply power to the electrode to ignite the plasma.
-
Treatment: Expose the substrate to the plasma for the specified duration (e.g., 30 seconds to 5 minutes). The optimal time will depend on the substrate and the plasma system.
-
Venting and Removal: Turn off the plasma power, stop the gas flow, and vent the chamber to atmospheric pressure. Remove the treated substrate.
-
Post-Treatment: Apply the primer or coating as soon as possible after plasma treatment, as the effects of the treatment can diminish over time.
Protocol 3: Application of a Silane Primer
-
Primer Preparation: Prepare a dilute solution of the silane primer (e.g., 1-5% by weight) in a suitable solvent (often an alcohol/water mixture). Follow the manufacturer's instructions for the specific silane.
-
Application: Apply the primer solution to the cleaned and activated substrate surface by dipping, spraying, or wiping.
-
Drying/Curing: Allow the solvent to evaporate and the primer to cure according to the manufacturer's recommendations. This may involve air drying or a low-temperature bake.
-
Coating Application: Apply the this compound coating over the primed surface.
Mandatory Visualizations
Caption: Troubleshooting flowchart for common adhesion issues.
Caption: General experimental workflow for coating application.
References
- 1. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13038-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Corona treatment - Wikipedia [en.wikipedia.org]
- 5. pillartech.com [pillartech.com]
- 6. brighton-science.com [brighton-science.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 9. Adhesive-Free Adhesion between Plasma-Treated Glass-Cloth-Containing Polytetrafluoroethylene (GC–PTFE) and Stainless Steel: Comparison between GC–PTFE and Pure PTFE [mdpi.com]
- 10. Plasma Processing with Fluorine Chemistry for Modification of Surfaces Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Plasma Treatment on Coating Adhesion and Tensile Strength in Uncoated and Coated Rubber Under Aging | MDPI [mdpi.com]
- 12. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.thomasnet.com [cdn.thomasnet.com]
- 15. researchgate.net [researchgate.net]
- 16. enerconind.com [enerconind.com]
"Methyl Nonafluorovalerate" degradation pathways and identification of byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Nonafluorovalerate. The information addresses potential degradation pathways and the identification of byproducts, offering guidance on common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (also known as methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate) is a fluorinated ester.[1] It is utilized in various research and industrial applications, including:
-
Fluorinated Compounds Development: It serves as a building block for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.[2]
-
Analytical Chemistry: It can be used as a standard in mass spectrometry for the identification and quantification of other fluorinated substances.[2]
-
Environmental Studies: It is used in studies to understand the behavior and environmental fate of fluorinated pollutants.[2]
-
Specialty Chemicals: It finds use in the production of specialty chemicals for industries like electronics and automotive.[2]
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of esters, two primary degradation pathways can be anticipated: hydrolysis and thermal decomposition.
-
Hydrolysis: This is a reaction with water, which can be catalyzed by acids or bases, splitting the ester into a carboxylic acid and an alcohol.[3] For this compound, this would likely yield Nonafluorovaleric acid and methanol.
-
Thermal Decomposition: At elevated temperatures, esters can break down through various reaction pathways, often involving bond fission.[4][5] The specific byproducts would depend on the temperature and other conditions.
Q3: What are the potential byproducts of this compound degradation?
Based on the predicted degradation pathways, the following byproducts could be formed:
| Degradation Pathway | Potential Byproducts |
| Hydrolysis (Acid or Base Catalyzed) | Nonafluorovaleric acid, Methanol |
| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), various smaller fluorinated and non-fluorinated organic fragments. The thermal decomposition of a similar compound, methyl butanoate, is known to produce smaller hydrocarbons and oxygenated species.[4][5] |
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental investigation of this compound degradation.
Issue 1: Incomplete or slow hydrolysis of this compound.
-
Question: My hydrolysis reaction of this compound is not going to completion, or is proceeding very slowly. What can I do?
-
Answer:
-
Catalyst Concentration: For acid-catalyzed hydrolysis, ensure you are using a sufficient concentration of a strong acid like hydrochloric or sulfuric acid.[3] For base-catalyzed hydrolysis (saponification), use a strong base like sodium hydroxide.[3]
-
Excess Water: Hydrolysis is often a reversible reaction. Using a large excess of water can help drive the equilibrium towards the products.[3]
-
Temperature: Increasing the reaction temperature by heating under reflux can significantly increase the reaction rate.[3]
-
Solvent: If solubility is an issue, consider using a co-solvent that is miscible with both water and the ester.
-
Issue 2: Difficulty in separating and identifying degradation byproducts.
-
Question: I am having trouble separating and identifying the byproducts from my degradation experiment. What analytical techniques are recommended?
-
Answer:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture.[6][7] For fluorinated compounds, GC coupled with a mass spectrometer (GC-MS) is often very effective for both separation and identification.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to identify the functional groups present in the byproducts and confirm their structures.[8]
-
Sample Preparation: Proper sample preparation, such as extraction and derivatization, may be necessary to make the byproducts suitable for analysis by your chosen technique.
-
Issue 3: Unexpected side reactions or byproduct formation.
-
Answer:
-
Reaction Conditions: Extreme temperatures or pH values can lead to more complex side reactions. For instance, strong basic conditions can sometimes cause decomposition of the starting material or products.[8]
-
Impurities: Impurities in the starting material, solvents, or reagents can act as catalysts or participate in side reactions. Ensure you are using high-purity materials.
-
Oxidative Degradation: If the reaction is exposed to air, particularly at elevated temperatures, oxidative degradation may occur.[6] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and a dilute solution of a strong acid (e.g., 2 M HCl or H₂SO₄) in excess.[3][6]
-
Heating: Heat the mixture to reflux using a heating mantle for a specified period. The reaction progress can be monitored by taking small aliquots over time.
-
Workup: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the products from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis: Analyze the organic extract using analytical techniques such as GC-MS or HPLC to identify and quantify the degradation products.
Visualizations
References
- 1. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Minimizing Moisture Effects in Methyl Nonafluorovalerate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the deleterious effects of moisture in reactions involving Methyl Nonafluorovalerate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (C₆H₃F₉O₂) is a fluorinated ester valued in various synthetic applications for introducing perfluoroalkyl chains.[1] Like many esters, it is susceptible to hydrolysis, a reaction where water molecules break the ester bond to form Nonafluorovaleric acid and methanol. The high electronegativity of the fluorine atoms in the nonafluorobutyl group makes the carbonyl carbon of the ester highly electrophilic and thus more susceptible to nucleophilic attack by water.
Q2: What are the common signs of moisture contamination in my reaction?
Researchers should be vigilant for the following indicators of moisture contamination:
-
Inconsistent Reaction Yields: Significant variations in product yield between seemingly identical experimental runs can be a primary indicator of fluctuating moisture levels.
-
Formation of Nonafluorovaleric Acid: The presence of this carboxylic acid byproduct, detectable by techniques like NMR or Mass Spectrometry, is a direct result of hydrolysis.
-
Reduced Reaction Rate: The consumption of the starting material may be slower than expected as the reagent is consumed by the side reaction with water.
-
Difficulty in Product Purification: The presence of the hydrophilic nonafluorovaleric acid can complicate the work-up and purification process.
Q3: How can I minimize moisture in my reaction setup?
Strict adherence to anhydrous techniques is critical for success. This involves the rigorous drying of glassware, solvents, and reagents, and performing the reaction under an inert atmosphere.
Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Low or inconsistent yields are the most common problems arising from moisture contamination. The following table provides a structured approach to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Wet Glassware | - Dry all glassware in an oven at >120°C for at least 4 hours. - Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon). - Alternatively, flame-dry the glassware under vacuum and purge with inert gas. | Eliminates adsorbed water from glassware surfaces, preventing initiation of hydrolysis. |
| Contaminated Solvent | - Use commercially available anhydrous solvents. - For highly sensitive reactions, freshly distill the solvent over an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF). - Store dried solvents over activated molecular sieves (3Å or 4Å). | Reduces water content in the solvent to parts-per-million (ppm) levels, minimizing hydrolysis of this compound. |
| Hygroscopic Reagents | - Dry any solid reagents in a vacuum oven or desiccator before use. - Purchase high-purity, anhydrous grade reagents and store them in a desiccator or glovebox. | Ensures that other components in the reaction mixture do not introduce water. |
| Atmospheric Moisture | - Perform the entire reaction under a positive pressure of a dry inert gas (Nitrogen or Argon) using a Schlenk line or in a glovebox. - Use septa and syringes for the transfer of reagents and solvents. | Prevents the ingress of atmospheric moisture during the reaction. |
Issue 2: Presence of Nonafluorovaleric Acid in the Product
The detection of the hydrolysis byproduct necessitates a review of the experimental protocol and purification strategy.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis during reaction | - Implement all the troubleshooting steps outlined in "Issue 1" to prevent hydrolysis during the reaction. | Minimizes the formation of Nonafluorovaleric acid. |
| Hydrolysis during work-up | - Use anhydrous solvents for extraction and washing steps where possible. - If an aqueous work-up is necessary, perform it quickly and at a low temperature. - Neutralize any acidic conditions promptly. | Reduces the opportunity for hydrolysis to occur after the reaction is complete. |
| Inefficient Purification | - Nonafluorovaleric acid is more polar than this compound. Utilize this difference in polarity for purification. - Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). The more polar acid will have a lower Rf value. - Liquid-Liquid Extraction: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted into the aqueous phase. | Efficient removal of the Nonafluorovaleric acid byproduct from the desired product. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound (e.g., Acylation of a Primary Amine)
This protocol outlines the acylation of a generic primary amine with this compound under anhydrous conditions.
Materials:
-
This compound
-
Primary amine
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Diisopropylethylamine)
-
Dry inert gas (Nitrogen or Argon)
-
Oven-dried or flame-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Assemble the reaction flask, condenser, and addition funnel while hot from the oven and allow to cool under a positive pressure of inert gas.
-
Reaction Setup: To the reaction flask, add the primary amine and anhydrous solvent via syringe.
-
Add the anhydrous base to the reaction mixture via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add this compound to the stirred reaction mixture via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Optimizing deposition parameters for "Methyl Nonafluorovalerate" surface coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Nonafluorovalerate surface coatings. The information is designed to help optimize deposition parameters and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound surface coatings?
A1: The most common techniques for depositing fluorinated compounds like this compound are Chemical Vapor Deposition (CVD) and Spin Coating.[1][2][3][4][5] Physical Vapor Deposition (PVD) methods, such as thermal evaporation, can also be employed for some fluoropolymers.[6][7] The choice of method depends on the desired film thickness, uniformity, substrate type, and available equipment.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[8] It is crucial to work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ensure all equipment is properly grounded to prevent static discharge.[8] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[8][9]
Q3: What are the expected surface properties of a this compound coating?
A3: Due to its high fluorine content, a properly deposited this compound coating is expected to be highly hydrophobic and oleophobic, exhibiting a low surface energy.[10] This results in excellent anti-stick and anti-fouling properties. The films are typically transparent in the visible light spectrum.[6]
Q4: Are there environmental concerns associated with this compound?
A4: this compound is a type of per- and polyfluoroalkyl substance (PFAS). PFAS are known for their persistence in the environment and have potential health risks.[11][12] Researchers should be aware of the increasing regulatory scrutiny surrounding PFAS and consider proper waste disposal procedures and explore fluorine-free alternatives where feasible.[10][13][14]
Troubleshooting Guides
Poor Film Adhesion to the Substrate
Problem: The deposited this compound coating peels off or is easily scratched from the substrate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Improper Substrate Cleaning | Thoroughly clean the substrate to remove any organic residues, dust particles, or moisture. A multi-step cleaning process involving sonication in solvents like acetone and isopropyl alcohol, followed by drying with nitrogen gas, is recommended. For some substrates, a plasma cleaning step can further enhance adhesion. |
| Substrate-Coating Mismatch | The surface energy of the substrate may be too low for good adhesion. Consider using a different substrate material or applying an adhesion promoter layer (e.g., a thin layer of a compatible polymer or metal oxide) before depositing the this compound. |
| Sub-optimal Deposition Parameters | Adjust the deposition parameters to improve film density and reduce internal stress. For CVD, this may involve optimizing the substrate temperature and precursor flow rate. For spin coating, adjusting the spin speed and acceleration can influence film properties. |
Experimental Workflow for Improving Adhesion:
Non-Uniform Film Thickness
Problem: The thickness of the deposited coating varies across the substrate, leading to inconsistent performance.
Possible Causes & Solutions:
| Deposition Method | Cause | Recommended Solution |
| Spin Coating | Incorrect Dispensing Technique | For dynamic dispensing, ensure the solution is applied at the center of the spinning substrate. For static dispensing, use an adequate volume of solution to cover the entire substrate before starting the spin. |
| Inappropriate Spin Speed/Acceleration | Very low spin speeds (<500 rpm) can lead to uneven films.[3] Optimize the spin speed and acceleration profile. A two-step process with a low-speed spread cycle followed by a high-speed thinning cycle is often effective.[15] | |
| CVD | Non-Uniform Substrate Temperature | Ensure the substrate holder provides uniform heating across the entire surface. Calibrate the temperature controller and consider using a substrate with high thermal conductivity. |
| Inconsistent Precursor Flow | Check for blockages or fluctuations in the mass flow controllers. Ensure the precursor vapor is distributed evenly within the reaction chamber. |
Logical Relationship for Spin Coating Uniformity:
Hazy or Opaque Coating
Problem: The deposited film, which should be transparent, appears hazy or opaque.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contamination | Particulates from the environment, the substrate, or the precursor can act as scattering centers. Ensure all deposition steps are performed in a clean environment (e.g., a cleanroom or glovebox). Filter the coating solution for spin coating. |
| Rough Surface Morphology | Sub-optimal deposition parameters can lead to a rough film surface, which scatters light. For CVD, adjusting the pressure and temperature can influence film morphology.[2] For spin coating, ensure the solvent evaporates evenly and doesn't cause aggregation of the solute. |
| Incomplete Solvent Evaporation (Spin Coating) | If the solvent is not fully removed during the spinning or subsequent baking step, it can lead to a cloudy appearance. Increase the spinning time or the post-deposition baking temperature and duration. |
| Chemical Decomposition (CVD) | Excessive filament or substrate temperatures can cause the this compound precursor to decompose, leading to the incorporation of light-scattering impurities in the film.[2] Optimize the temperature to be within the appropriate process window. |
Experimental Protocols
Protocol 1: Spin Coating Deposition of this compound
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone for 10 minutes, followed by isopropyl alcohol for 10 minutes.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance hydrophilicity and promote adhesion.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a fluorinated solvent or a ketone). The concentration will influence the final film thickness. Start with a concentration in the range of 1-5% (w/v).
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution to cover the substrate surface (e.g., 100 µl for a 1x1 inch substrate).
-
Use a two-step spin process:
-
The spin speed in the second step is the primary determinant of the final film thickness; higher speeds result in thinner films.
-
-
Post-Deposition Bake:
-
Transfer the coated substrate to a hotplate.
-
Bake at a temperature sufficient to evaporate the solvent (e.g., 80-120°C) for 5-10 minutes. The baking temperature should be below the boiling point of this compound.
-
Protocol 2: Initiated Chemical Vapor Deposition (iCVD)
Initiated CVD is a suitable method for depositing fluoropolymer films as it avoids solvents and can conformally coat complex surfaces.[1][16]
-
System Preparation:
-
Place the cleaned substrate on the temperature-controlled stage within the CVD reactor. Set the stage temperature (e.g., 25-40°C).
-
Evacuate the chamber to a base pressure of < 100 mTorr.
-
-
Precursor Delivery:
-
Heat the this compound precursor in a vessel to generate sufficient vapor pressure for controlled delivery into the chamber.
-
Use a mass flow controller to introduce the precursor vapor into the reactor at a specific flow rate.
-
Simultaneously, introduce an initiator, such as tert-butyl peroxide (TBP), into the chamber via a separate mass flow controller.[16]
-
-
Deposition Process:
-
Heat the filament array (typically nichrome or tungsten) to a temperature that will thermally decompose the initiator into free radicals (e.g., 200-300°C), but not the monomer.[16]
-
The radicals will initiate polymerization of the adsorbed monomer on the cooled substrate surface.
-
Monitor the film thickness in-situ using a laser interferometer or quartz crystal microbalance.
-
Continue the deposition until the desired film thickness is achieved.
-
-
System Shutdown:
-
Turn off the filament power and stop the precursor and initiator flows.
-
Allow the system to cool before venting the chamber with nitrogen and removing the coated substrate.
-
Summary of Deposition Parameters (Hypothetical Starting Points)
The following tables provide suggested starting parameters for optimizing the deposition of this compound coatings. These will likely require further refinement based on your specific equipment and desired film properties.
Table 1: Spin Coating Parameters
| Parameter | Range | Typical Starting Value | Effect of Increase |
| Solution Concentration | 0.5 - 10 % (w/v) | 2 % | Increases film thickness |
| Spin Speed (Spread) | 300 - 1000 rpm | 500 rpm | Improves initial coverage |
| Spin Speed (Thinning) | 1000 - 6000 rpm | 3000 rpm | Decreases film thickness |
| Spin Time | 30 - 90 s | 45 s | Minor decrease in thickness |
| Baking Temperature | 60 - 120 °C | 90 °C | Improves solvent removal |
Table 2: Initiated Chemical Vapor Deposition (iCVD) Parameters
| Parameter | Range | Typical Starting Value | Effect of Increase |
| Substrate Temperature | 20 - 50 °C | 30 °C | Decreases deposition rate |
| Filament Temperature | 150 - 300 °C | 250 °C | Increases initiator decomposition |
| Monomer Flow Rate | 0.5 - 5 sccm | 1 sccm | Increases deposition rate |
| Initiator Flow Rate | 0.1 - 2 sccm | 0.5 sccm | Increases deposition rate |
| Chamber Pressure | 100 - 500 mTorr | 200 mTorr | Affects film morphology |
References
- 1. CVD Fluoropolymers | part of CVD Polymers: Fabrication of Organic Surfaces and Devices | Wiley Semiconductors books | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. mdpi.com [mdpi.com]
- 7. moorfield.co.uk [moorfield.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. PFAS-free Coatings [ifam.fraunhofer.de]
- 11. PFAS in the coatings industry: risks, applications, and regulatory challenges - European Coatings [european-coatings.com]
- 12. PFAS - Wikipedia [en.wikipedia.org]
- 13. Research on Fluorine-Free Oleophobic Coatings [eureka.patsnap.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. mdpi.com [mdpi.com]
- 16. One-step vapor deposition of fluorinated polycationic coating to fabricate antifouling and anti-infective textile against drug-resistant bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorinating Agents in Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. However, the selection of an appropriate fluorinating agent is critical and often depends on the substrate, desired transformation, and reaction conditions.
This guide provides a comparative analysis of common fluorinating agents. It is important to clarify a common point of confusion: compounds like Methyl Nonafluorovalerate are best classified as fluorinated building blocks , not fluorinating agents. Such molecules are stable, pre-fluorinated structures used to construct larger, more complex fluorinated compounds. In contrast, fluorinating agents are reagents that actively transfer a fluorine atom or a fluoroalkyl group to a substrate. This guide will focus on the latter, comparing the performance of key electrophilic, nucleophilic, and fluoroalkylating agents.
Part 1: Electrophilic Fluorinating Agents for Monofluorination
Electrophilic fluorinating agents, often containing a reactive Nitrogen-Fluorine (N-F) bond, are used to deliver an electrophilic fluorine equivalent ("F+") to electron-rich substrates such as enolates, electron-rich aromatics, and carbanions. The most prominent reagents in this class are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Performance Comparison: Selectfluor® vs. NFSI
Selectfluor® is generally considered a more powerful and reactive fluorinating agent than NFSI.[1] However, the choice of reagent is highly dependent on the substrate and desired outcome, as NFSI's milder nature can be advantageous in certain contexts. A quantitative reactivity scale spanning eight orders of magnitude has been established for various N-F reagents, providing a valuable tool for reagent selection.[2][3][4]
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | High to Very High[1][2] | Moderate[1][2] |
| Solubility | Soluble in polar solvents (acetonitrile, DMF, water)[1] | Soluble in a wide range of common organic solvents (THF, CH₂Cl₂, acetonitrile)[1] |
| Handling | Highly stable, non-hygroscopic solid; can be used in aqueous conditions[1] | Stable, non-hygroscopic crystalline solid; typically used under anhydrous conditions[1] |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
Experimental Data: Fluorination of Common Substrates
| Substrate Class | Reagent | Reaction Conditions | Yield (%) | Reference(s) |
| β-Ketoester | Selectfluor® | MeCN, rt, 1h | 95 | [1] |
| β-Ketoester | NFSI | 5 mol% Pd complex, THF, rt, 24h | 72 | [1] |
| Aromatic (Anisole) | Selectfluor® | CF₃SO₃H, CH₂Cl₂, rt, 1h | 85 | [1] |
| Aromatic (Anisole) | NFSI | Neat, 100°C, 24h | 40 | [1] |
| Indole (1-methylindole) | Selectfluor® | MeCN, 0°C to rt, 30 min | 92 (3-fluoro) | [1] |
| Indole (N-benzylindole) | NFSI | MeCN, rt, 12h | 85 (3,3-difluoro) | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and are presented for comparative purposes.
Experimental Workflow & Protocols
The general workflow for electrophilic fluorination involves the reaction of a nucleophilic substrate with the N-F reagent. For substrates like ketones, an initial deprotonation step is often required to form the more nucleophilic enolate.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
A Comparative Analysis of Methyl Nonafluorovalerate and Perfluorooctanoic Acid (PFOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl Nonafluorovalerate and the well-studied perfluorooctanoic acid (PFOA). While both are fluorinated compounds, their properties, applications, and toxicological profiles differ significantly. This comparison aims to equip researchers with the necessary information to make informed decisions regarding their use and to highlight the current knowledge gaps, particularly for this compound.
Executive Summary
Perfluorooctanoic acid (PFOA) is a long-chain per- and polyfluoroalkyl substance (PFAS) with a history of widespread industrial use and subsequent identification as a persistent environmental pollutant with significant health concerns.[1][2][3] In contrast, this compound is a shorter-chain fluorinated compound for which publicly available data on toxicological and environmental impact is considerably limited. This guide synthesizes the available information on both compounds, presenting a side-by-side comparison of their physicochemical properties, known applications, toxicological profiles, and environmental fate. A notable data gap exists for this compound, underscoring the need for further research to fully characterize its performance and safety profile as a potential alternative in certain applications.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and PFOA.
| Property | This compound | Perfluorooctanoic Acid (PFOA) |
| CAS Number | 13038-26-1[4][5][6] | 335-67-1[7] |
| Molecular Formula | C6H3F9O2[4][5] | C8HF15O2 |
| Molecular Weight | 278.07 g/mol [4][5] | 414.07 g/mol |
| Appearance | Colorless to almost colorless clear liquid[5][6] | White to off-white powder |
| Boiling Point | 102 °C[3][5][6] | 189-192 °C |
| Water Solubility | Insoluble[3][6] | 9.5 g/L at 25 °C |
| Vapor Pressure | Data not readily available | 0.4 mmHg at 25 °C |
| Log Kow (Octanol-Water Partition Coefficient) | Data not readily available | 5.3 |
Comparative Analysis
Performance and Applications
This compound is utilized as a building block in the synthesis of fluorinated compounds, which are important in the pharmaceutical and agrochemical industries.[5] Its non-stick and hydrophobic properties make it suitable for developing advanced surface coatings.[8] It also serves as a standard in mass spectrometry for the identification and quantification of other fluorinated substances.[8] In drug design, the introduction of a methyl group can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[9][10]
Perfluorooctanoic acid (PFOA) has a long history of use as an industrial surfactant, particularly in the emulsion polymerization of fluoropolymers like Teflon.[1] It has also been used in fire-fighting foams, stain-resistant textiles, and food packaging materials.[2][3][11] However, due to significant health and environmental concerns, its production and use have been largely phased out in many countries.[2]
Toxicology and Health Effects
The toxicological profile of PFOA is extensive. It is classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[1] Studies have linked PFOA exposure to a range of adverse health effects, including:
-
Cancer: Testicular and kidney cancer.[12]
-
Liver toxicity: Hepatomegaly, altered liver enzymes, and non-alcoholic fatty liver disease.[1][13]
-
Immunotoxicity: Suppression of vaccine response and is presumed to be an immune hazard to humans.[13][14]
-
Developmental toxicity: Low birth weight and developmental delays.[1]
-
Endocrine disruption: Interference with thyroid hormone levels.[1]
For This compound , publicly available toxicological data is sparse. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin and serious eye irritation.[4] There is a significant lack of in-depth studies on its long-term health effects, including carcinogenicity, reproductive toxicity, and immunotoxicity.
The following table provides a summary of the known toxicological information.
| Toxicological Endpoint | This compound | Perfluorooctanoic Acid (PFOA) |
| Carcinogenicity | Data not available | Carcinogenic to humans (IARC Group 1)[1] |
| Acute Toxicity | Causes skin and serious eye irritation[4] | Moderate acute oral toxicity in animals[15] |
| Reproductive & Developmental Toxicity | Data not available | Associated with decreased birth weight and developmental delays[1] |
| Immunotoxicity | Data not available | Suppresses antibody response[13][14] |
| Hepatotoxicity | Data not available | Induces liver enlargement and alters liver enzymes[1][13] |
| Endocrine Disruption | Data not available | Affects thyroid hormone levels[1] |
Environmental Fate
PFOA is known for its extreme persistence in the environment, earning it the moniker "forever chemical".[1] It is resistant to degradation by natural processes such as hydrolysis, photolysis, and biodegradation.[1] This persistence leads to its widespread distribution in soil, water, and biota, and it has the potential to bioaccumulate in organisms, including humans.[1][16]
The environmental fate of This compound is not well-documented in the available literature. While it is a shorter-chain fluorinated compound, which may suggest lower bioaccumulation potential compared to long-chain PFAS like PFOA, comprehensive studies on its persistence, mobility, and degradation pathways are needed to ascertain its environmental impact.[17][18][19]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are outlines of key experimental methodologies relevant to the toxicological and environmental evaluation of substances like this compound and PFOA.
Protocol 1: In Vitro Cytotoxicity Assay
-
Objective: To determine the potential of a chemical to cause cell death.
-
Methodology:
-
Cell Culture: Human cell lines, such as liver (HepG2) or kidney (HEK293) cells, are cultured in appropriate media and conditions.
-
Exposure: Cells are treated with a range of concentrations of the test compound (e.g., this compound or PFOA) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated.
-
Protocol 2: Ames Test for Mutagenicity
-
Objective: To assess the mutagenic potential of a chemical by its ability to induce mutations in bacteria.
-
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 mix from rat liver).
-
Incubation: The treated bacteria are plated on a histidine-deficient medium and incubated.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Protocol 3: OECD 301F Manometric Respirometry Test for Ready Biodegradability
-
Objective: To determine the ready biodegradability of a chemical by aerobic microorganisms.
-
Methodology:
-
Inoculum: An inoculum of aerobic microorganisms from a source like activated sludge is prepared.
-
Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum in a closed respirometer. A reference compound of known biodegradability (e.g., aniline) and a toxicity control are run in parallel.
-
Measurement: The consumption of oxygen is measured over a 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of oxygen consumed to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of 60% ThOD within a 10-day window during the 28-day test.[20]
-
Mandatory Visualization
PFOA-Induced Toxicity Signaling Pathways
References
- 1. Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential safer substitutes for PFAS (Forever Chemicals) - Beroe [beroeinc.com]
- 3. This compound | 13038-26-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 13038-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. health.state.mn.us [health.state.mn.us]
- 8. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
- 12. inside.battelle.org [inside.battelle.org]
- 13. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. comfortncolor.com [comfortncolor.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. weitzlux.com [weitzlux.com]
- 18. haguewaterofmd.com [haguewaterofmd.com]
- 19. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
A Comparative Guide to GC-MS Method Validation Using Methyl Nonafluorovalerate as a Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. In gas chromatography-mass spectrometry (GC-MS), the use of an appropriate internal standard is fundamental to achieving high-quality quantitative results. This guide provides a comprehensive comparison of Methyl Nonafluorovalerate as an internal standard in the validation of GC-MS methods against a common alternative, deuterated analogs.
The Role of Internal Standards in GC-MS Method Validation
An internal standard (IS) in quantitative analysis is a substance that is added in a constant amount to all samples, calibration standards, and blanks. Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. An ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples, and should be well-separated chromatographically from other components.
Comparison of this compound and Deuterated Internal Standards
This compound, a perfluorinated compound, offers several advantages as an internal standard. Its fluorine atoms provide a distinct mass spectrometric signature, and it is unlikely to be present in most biological or environmental samples. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are often considered the "gold standard" in mass spectrometry-based quantification because they exhibit nearly identical physicochemical properties to the analyte.
Below is a comparative summary of their typical performance characteristics in GC-MS method validation.
| Validation Parameter | This compound | Deuterated Internal Standards | Commentary |
| Specificity | High. Unlikely to be present in most samples and has a unique mass spectrum. | Very High. Differentiated from the analyte by its mass-to-charge ratio. | Both provide excellent specificity, a key requirement for an internal standard. |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.998 | Deuterated standards often provide slightly better linearity as they compensate more effectively for any non-linear detector response related to the analyte. |
| Accuracy (Recovery) | Good (Typically 85-115%) | Excellent (Typically 95-105%) | Due to their similar chemical properties, deuterated standards more accurately reflect the recovery of the analyte during sample preparation.[1] |
| Precision (RSD) | Good (< 15%) | Excellent (< 10%) | The close physicochemical match of deuterated standards to the analyte leads to better correction for variations, resulting in lower relative standard deviations. |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and method specifics. | Generally allows for lower LODs for the analyte due to better noise reduction. | Improved signal-to-noise ratio with deuterated standards can enhance sensitivity. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and method specifics. | Generally allows for lower LOQs for the analyte. | Similar to LOD, the precision at low concentrations is often better with deuterated standards. |
| Cost | Generally lower cost. | Higher cost due to isotopic labeling. | The cost of synthesis for deuterated compounds is significantly higher.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible GC-MS method validation. Below are generalized protocols for key experiments.
Protocol 1: Preparation of Stock and Working Standards
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound (or the alternative standard) and the analyte(s).
-
Dissolve in a suitable volatile solvent (e.g., ethyl acetate, methanol) to a final concentration of 1 mg/mL.
-
Store stock solutions at an appropriate temperature (e.g., -20°C) in amber vials.
-
-
Working Standard Solution Preparation:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples.
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., this compound at 1 µg/mL).
-
Protocol 2: Sample Preparation
-
Accurately measure a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental extract).
-
Add a precise volume of the internal standard working solution to the sample.
-
Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column appropriate for the analytes of interest (e.g., 5% phenyl-methylpolysiloxane).[2]
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte, internal standard, and any matrix components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
Diagrams and Visualizations
To further clarify the processes involved in GC-MS method validation, the following diagrams illustrate the experimental workflow and the logical relationship of validation parameters.
Caption: Experimental workflow for GC-MS method validation.
Caption: Key parameters for a validated GC-MS method.
Conclusion
The choice of an internal standard is a critical decision in the development and validation of quantitative GC-MS methods. This compound presents a cost-effective and reliable option with good specificity for a wide range of applications. However, for analyses requiring the highest levels of accuracy and precision, particularly in complex matrices or for regulatory submissions, deuterated internal standards are often the superior choice, despite their higher cost.[1] The selection should be based on the specific requirements of the assay, including the nature of the analyte and matrix, the desired level of data quality, and budgetary constraints. By following rigorous validation protocols, researchers can ensure the integrity and reliability of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrophobic Properties: Methyl Nonafluorovalerate vs. Silane Coatings
For researchers, scientists, and drug development professionals, achieving specific surface properties is paramount. This guide provides a detailed comparison of the hydrophobic characteristics of surfaces modified with Methyl Nonafluorovalerate and those treated with silane coatings, supported by experimental data and standardized testing protocols.
In the realm of surface modification, both fluorinated compounds and silane-based coatings are prominent choices for inducing hydrophobicity. This comparison focuses on this compound, a perfluorinated ester, and a range of common silane coatings, evaluating their performance based on key hydrophobicity metrics such as water contact angle and sliding angle. Understanding the nuances of these materials is critical for applications ranging from anti-fouling surfaces in biomedical devices to protective coatings in sensitive electronics.
Quantitative Comparison of Hydrophobic Properties
The following table summarizes the key performance indicators for hydrophobicity for both this compound and various silane coatings. The data presented is a synthesis of values reported in scientific literature. It is important to note that direct, peer-reviewed data for coatings specifically derived from this compound is limited. Therefore, the values presented for this compound are based on data from closely related short-chain perfluorinated esters and fluorinated polymers to provide a reasonable estimate of its expected performance.
| Property | This compound (Estimated) | Silane Coatings (Typical Range) | Test Method |
| Static Water Contact Angle (WCA) | ~110° - 120° | 90° - 160°+ | Sessile Drop Goniometry |
| Advancing Water Contact Angle | ~115° - 125° | 95° - 170° | Sessile Drop (Volume Addition) |
| Receding Water Contact Angle | ~90° - 100° | 60° - 160° | Sessile Drop (Volume Removal) |
| Contact Angle Hysteresis | 20° - 30° | 10° - 40° | (Advancing Angle - Receding Angle) |
| Sliding Angle (10 µL droplet) | 15° - 30° | <10° - 40° | Tilting Stage Goniometry |
| Surface Energy | Low (~10-15 mN/m) | Low to Moderate (20-40 mN/m) | Contact Angle with Multiple Liquids |
| Durability | Good chemical and UV resistance[1] | Variable; can be excellent with proper curing and substrate preparation[2] | Abrasion, chemical immersion, UV exposure tests |
In-Depth Analysis of Hydrophobic Performance
This compound: As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound's hydrophobicity stems from the high density of fluorine atoms in its structure. The carbon-fluorine bond is highly polarized and stable, leading to very low surface energy[3]. This inherent property allows for the creation of surfaces that are both hydrophobic and oleophobic (oil-repellent). While specific data for this compound coatings is not abundant, studies on similar fluorinated acrylates and esters show water contact angles consistently above 110°[4]. The durability of fluoropolymer coatings is generally excellent, offering high resistance to chemical attack and UV degradation[1][2][5].
Silane Coatings: Silane coatings achieve hydrophobicity by forming a self-assembled monolayer on the substrate. The silane molecules have a head group that bonds to the surface and a tail group that is hydrophobic. The nature of this tail group (e.g., alkyl, fluoroalkyl) and the density of the monolayer significantly influence the resulting hydrophobicity[6]. Alkylsilanes can produce water contact angles in the range of 100-110°. To achieve superhydrophobicity (contact angles >150°), surface roughness is often introduced in conjunction with a low surface energy silane coating[7]. Fluorinated silanes combine the benefits of silanization with the low surface energy of fluorocarbons, often resulting in higher contact angles and lower sliding angles compared to their non-fluorinated counterparts[8]. The durability of silane coatings is highly dependent on the bond formed with the substrate and can be susceptible to hydrolysis over time, although many formulations offer long-term stability[2].
Experimental Protocols
Accurate and reproducible measurement of hydrophobic properties is essential for comparing different surface treatments. The following are detailed protocols for the key experiments cited in this guide.
Sessile Drop Contact Angle Measurement
This method is used to determine the static, advancing, and receding water contact angles.
Apparatus:
-
Contact Angle Goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
Light source
-
Vibration-free table
-
Software for image analysis
Procedure:
-
Sample Preparation: Ensure the coated substrate is clean, dry, and free of any contaminants. Place the sample on the goniometer stage and level it.
-
Droplet Deposition: A droplet of deionized water (typically 2-5 µL) is gently dispensed from the syringe onto the surface.
-
Static Contact Angle Measurement: Immediately after the droplet stabilizes, capture an image. The software then calculates the angle formed between the tangent of the droplet and the solid surface at the three-phase (solid-liquid-gas) contact point. This is the static contact angle.
-
Advancing and Receding Angle Measurement:
-
Advancing Angle: While recording, slowly add more water to the existing droplet, causing the contact line to advance. The maximum angle achieved just as the contact line begins to move is the advancing contact angle.
-
Receding Angle: Slowly withdraw water from the droplet, causing the contact line to recede. The minimum angle observed just before the contact line moves is the receding contact angle.
-
-
Data Analysis: Repeat the measurements at multiple locations on the surface to ensure statistical relevance. The difference between the advancing and receding angles provides the contact angle hysteresis, an indicator of surface heterogeneity and droplet adhesion.
Sliding Angle Measurement
This protocol determines the angle at which a water droplet begins to move down an inclined surface.
Apparatus:
-
Contact Angle Goniometer with a tilting stage
-
Syringe for precise droplet deposition
-
High-resolution camera
Procedure:
-
Sample Preparation: Mount the coated substrate securely on the tilting stage of the goniometer.
-
Droplet Deposition: Place a water droplet of a specific volume (e.g., 10 µL) at a designated spot on the surface.
-
Tilting: Slowly and smoothly tilt the stage at a constant rate (e.g., 1° per second).
-
Observation: Record a video of the droplet. The angle at which the droplet begins to move (displace by a set distance) is the sliding angle.
-
Data Analysis: Perform multiple measurements and average the results to obtain a reliable value.
Surface Energy Calculation
The surface energy of a coating is determined by measuring the contact angles of several liquids with known surface tensions.
Procedure:
-
Measure the static contact angles of at least two different liquids (e.g., water and diiodomethane) on the coated surface using the sessile drop method.
-
Using established models such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Wu model, the surface energy and its dispersive and polar components can be calculated from the contact angle data and the known surface tension components of the test liquids.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the hydrophobic properties of a coated surface.
Conclusion
Both this compound (and related fluorinated esters) and silane coatings offer effective means of creating hydrophobic surfaces.
-
This compound and other fluorinated compounds provide inherently low surface energy, leading to high water contact angles and excellent chemical and UV resistance. They are a strong choice for applications demanding robust and durable hydrophobicity.
-
Silane coatings offer a versatile and widely used method for surface modification. Their hydrophobic properties can be tailored by selecting different functional groups and can be enhanced to superhydrophobic levels through the introduction of surface roughness. The durability of silane coatings is highly dependent on the specific chemistry and application process.
The choice between these two alternatives will depend on the specific requirements of the application, including the desired level of hydrophobicity, the substrate material, the operating environment, and cost considerations. The experimental protocols provided in this guide offer a standardized framework for conducting in-house evaluations to determine the most suitable coating for your research and development needs.
References
- 1. How Fluoropolymer Coatings Enhance Architectural Longevity [professionalpowdercoating.ca]
- 2. lumiflonusa.com [lumiflonusa.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl nonafluorobutyl ether: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical assessment of wettability on silane coatings: from hydrophilic to hydrophobic - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
The Gold Standard vs. a Fluorinated Alternative: A Comparative Guide to Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective comparison of the performance of Methyl Nonafluorovalerate, a fluorinated analog internal standard, against the recognized "gold standard" – isotopically labeled internal standards.
In the realm of chromatography and mass spectrometry, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This is where the fundamental difference between an analog standard like this compound and an isotopically labeled standard lies.
Isotopically labeled internal standards (ILIS), such as deuterated or ¹³C-labeled compounds, are structurally identical to the analyte, with the only difference being the mass of some of their atoms.[1] This near-identical nature ensures they behave almost identically throughout the analytical process, from extraction to detection.[1] In contrast, analog internal standards are structurally similar but not identical to the analyte.[1] this compound, with its fluorinated structure, offers a distinct mass signature but may exhibit different physicochemical properties compared to a non-fluorinated analyte.
Performance Comparison: Key Metrics
The effectiveness of an internal standard is evaluated based on its ability to compensate for various sources of error, thereby enhancing the accuracy and precision of the analytical method. The following table summarizes the expected performance of this compound in comparison to a typical isotopically labeled internal standard based on well-established principles.
| Performance Metric | This compound (Analog IS) | Isotopically Labeled Internal Standard (ILIS) | Rationale |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.995 | Both can provide good linearity, but ILIS often yields slightly better correlation due to more effective normalization. |
| Accuracy (% Bias) | < 15% | < 5% | ILIS more accurately compensates for matrix effects and extraction variability, leading to lower bias.[2][3] |
| Precision (%RSD) | < 15% | < 10% | The near-identical behavior of ILIS results in better correction for random errors and thus higher precision.[3] |
| Matrix Effect (%CV) | < 15% | < 5% | ILIS co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing superior matrix effect compensation.[2] |
| Extraction Recovery | May differ from analyte | Nearly identical to analyte | Differences in polarity and structure can lead to different extraction efficiencies for analog standards.[1] |
Experimental Protocols: A Tale of Two Standards
The following protocols outline the key steps in a typical quantitative analysis workflow, highlighting the considerations for using either this compound or an isotopically labeled internal standard.
Protocol 1: Quantitative Analysis using this compound as an Internal Standard
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent.
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant, known concentration of the this compound solution to all calibration standards, quality control (QC) samples, and unknown samples.
-
-
Sample Extraction (e.g., Liquid-Liquid Extraction):
-
To each sample, add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable LC column (e.g., C18).
-
Develop a chromatographic method to achieve baseline separation of the analyte and this compound. Note that retention times will likely differ.
-
Optimize mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy) for both the analyte and this compound.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Quantitative Analysis using an Isotopically Labeled Internal Standard
The protocol is largely similar to that for this compound, with a few key distinctions:
-
Standard and Sample Preparation:
-
An isotopically labeled version of the analyte (e.g., Analyte-d4) is used as the internal standard.
-
All other steps are identical.
-
-
Sample Extraction:
-
The protocol is identical. The ILIS is expected to have the same extraction recovery as the analyte.[1]
-
-
LC-MS/MS Analysis:
-
The ILIS will co-elute or have a very similar retention time to the analyte. Chromatographic separation is not necessary as they are distinguished by their different mass-to-charge ratios.
-
Mass spectrometer parameters will be very similar for the analyte and the ILIS, with the primary difference being the precursor and/or product ion m/z values.
-
-
Data Analysis:
-
The process is identical to that of the analog standard.
-
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow and the logical relationship behind the choice of internal standard.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
References
Purity Analysis of Commercial "Methyl Nonafluorovalerate": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of commercial-grade Methyl Nonafluorovalerate, a crucial fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] We offer a comparative perspective by examining potential impurities and contrasting its properties with a viable alternative, Ethyl Nonafluorovalerate. This document is intended to assist researchers in making informed decisions regarding the procurement and application of these specialized reagents.
Purity Profile of Commercial this compound
The purity of commercial this compound is typically stated as ≥97% as determined by Gas Chromatography (GC). However, the nature and concentration of the remaining impurities can significantly impact the outcome of sensitive applications. While specific impurity profiles are often proprietary and vary between manufacturers, a general understanding of potential contaminants can be derived from the synthesis and degradation pathways of per- and polyfluoroalkyl substances (PFAS).
One common route for the formation of perfluoroalkyl carboxylic acids (PFCAs) and their subsequent esters involves the reaction of the corresponding acid with an alcohol, such as methanol.[2] This process suggests that related PFCAs could be present as impurities in the final product.
Table 1: Purity and Potential Impurities of Commercial this compound
| Compound | Purity (Typical) | Potential Impurities (Qualitative) | Analytical Method |
| This compound | ≥97% | - Shorter-chain perfluorinated methyl esters (e.g., Methyl Heptafluorobutyrate)- Isomeric forms of nonafluorovalerate- Residual starting materials (e.g., Nonafluorovaleric acid)- Methanol- Byproducts from the fluorination process | GC-MS, ¹⁹F NMR |
Comparative Analysis: this compound vs. Ethyl Nonafluorovalerate
Ethyl Nonafluorovalerate presents a closely related alternative to this compound, with subtle but potentially significant differences in its physicochemical properties and performance in certain applications. The choice between the methyl and ethyl ester can influence factors such as reaction kinetics, solubility, and the final properties of derived materials.
Table 2: Physicochemical Properties and Performance Comparison
| Property/Performance Metric | This compound | Ethyl Nonafluorovalerate | Significance of Difference |
| Molecular Weight | 278.07 g/mol | 292.10 g/mol | The higher molecular weight of the ethyl ester can influence physical properties like boiling point and density. |
| Boiling Point | 102 °C | 118-119 °C | The higher boiling point of the ethyl ester may be advantageous in higher temperature reactions, reducing solvent loss. |
| Density | 1.56 g/mL at 25 °C | 1.487 g/mL at 25 °C | The slight difference in density may be relevant in formulation and fluid dynamics. |
| Performance in Surface Coatings | Imparts low surface energy, leading to hydrophobic and oleophobic properties. The smaller methyl group may allow for denser packing on a surface, potentially leading to higher contact angles. | Also provides excellent hydrophobic and oleophobic properties. The larger ethyl group might create a slightly different surface structure, which could affect coating durability and adhesion. | The choice may depend on the specific substrate and the desired balance between repellency and coating robustness. Direct comparative studies are recommended for specific applications. |
| Utility in Organic Synthesis | A versatile building block for introducing the nonafluorobutyl group. The methyl ester may exhibit slightly different reactivity in transesterification or amidation reactions compared to the ethyl ester due to steric hindrance. | Also an effective reagent for incorporating the nonafluorobutyl moiety. The ethyl group may offer different solubility characteristics in certain reaction media, potentially influencing reaction rates and yields. | The selection between the two may be guided by the specific reaction conditions, solvent system, and the desired reaction kinetics. For instance, the ethyl ester might be preferred in solvent systems where it has higher solubility. |
Experimental Protocols
Accurate purity assessment of this compound and its alternatives is critical. The following are detailed protocols for the two primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for the separation of esters.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a high-purity solvent such as ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Fluorinated Impurity Detection
Objective: To confirm the chemical structure of this compound and to detect and quantify any fluorinated impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Procedure:
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Reference: An internal standard such as trifluorotoluene can be used.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all fluorine nuclei for quantitative analysis.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis:
-
The ¹⁹F NMR spectrum will show characteristic signals for the different fluorine environments in the this compound molecule.
-
The presence of other fluorinated species will be indicated by additional peaks in the spectrum.
-
The relative integration of these impurity peaks compared to the main compound's peaks can be used for quantification.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of commercial this compound.
Caption: Workflow for the purity analysis of this compound.
References
The Efficacy of Methyl Nonafluorovalerate in Drug Synthesis: A Comparative Guide to Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorinated esters, in particular, serve as versatile reagents and intermediates. This guide provides a comparative analysis of Methyl Nonafluorovalerate against other commonly employed fluorinated esters, offering insights into its potential efficacy in drug synthesis based on established principles of organic chemistry, even in the absence of extensive direct comparative studies.
Executive Summary
This compound (MNFV) is a highly fluorinated ester with potential applications as an activating agent and a building block in the synthesis of complex pharmaceutical compounds. While direct comparative experimental data for MNFV against other fluorinated esters is limited in publicly available literature, its chemical structure allows for informed predictions of its reactivity and utility. This guide will compare MNFV with two widely used fluorinated esters: Ethyl Trifluoroacetate (ETFA) and Pentafluorophenyl Esters (PFPEs), focusing on their application in acylation and peptide synthesis.
Comparative Analysis of Fluorinated Esters
The reactivity of fluorinated esters in nucleophilic acyl substitution is largely governed by the electron-withdrawing nature of the fluoroalkyl or fluoroaryl group, which enhances the electrophilicity of the carbonyl carbon and stabilizes the leaving group.
Physicochemical Properties
A summary of key physicochemical properties of the compared fluorinated esters is presented below. These properties influence their reactivity, handling, and suitability for various reaction conditions.
| Property | This compound | Ethyl Trifluoroacetate | Pentafluorophenyl Ester (Generic) |
| Molecular Formula | C₆H₃F₉O₂ | C₄H₅F₃O₂ | C₁₃H₅F₅O₂ (for PFP Acetate) |
| Molecular Weight | 278.07 g/mol | 142.08 g/mol | 264.13 g/mol (for PFP Acetate) |
| Boiling Point | ~103 °C | 60-62 °C | Varies with acyl group |
| Reactivity | High (Predicted) | Moderate | Very High |
| Leaving Group pKa | Lower (Predicted) | Higher | Low |
Performance in Key Synthetic Applications
Acylation Reactions:
Fluorinated esters are frequently used as acylating agents to introduce acyl groups onto nucleophiles such as amines and alcohols. The efficiency of this reaction is dependent on the ester's reactivity.
-
This compound (MNFV): The nonafluorobutyl group is a strong electron-withdrawing group, which is expected to make the carbonyl carbon of MNFV highly electrophilic. This suggests that MNFV would be a potent acylating agent, likely more reactive than ETFA.[1] This enhanced reactivity could allow for acylations to be performed under milder conditions or with less nucleophilic substrates.
-
Ethyl Trifluoroacetate (ETFA): ETFA is a commonly used reagent for trifluoroacetylation. The trifluoromethyl group is less electron-withdrawing than the nonafluorobutyl group, making ETFA less reactive than what is predicted for MNFV.
-
Pentafluorophenyl Esters (PFPEs): PFPEs are highly reactive acylating agents due to the excellent leaving group ability of the pentafluorophenoxide ion.[2][3] They are often preferred for difficult acylations. It is anticipated that the reactivity of MNFV would be comparable to, or slightly less than, that of PFPEs.
Peptide Synthesis:
The formation of amide bonds is a cornerstone of peptide synthesis. Activated esters are widely used to facilitate this coupling reaction.
-
This compound (MNFV): Based on its predicted high reactivity, MNFV could serve as an effective activating agent for amino acids in peptide synthesis. The formation of a highly reactive acyl-intermediate would likely lead to efficient coupling with the amino group of another amino acid. However, the steric bulk of the nonafluorobutyl group might influence the reaction rate.
-
Pentafluorophenyl Esters (PFPEs): PFPEs of N-protected amino acids are well-established reagents in solid-phase and solution-phase peptide synthesis.[3][4][5] They offer a good balance of high reactivity and stability, enabling clean and efficient peptide bond formation.[2]
-
Ethyl Trifluoroacetate (ETFA): ETFA is not typically used as an activating agent in standard peptide coupling reactions due to its lower reactivity compared to PFPEs.
Experimental Protocols
While specific, validated protocols for the use of this compound in drug synthesis are not widely available, the following generalized procedure for amide bond formation using an activated ester can be adapted. It is crucial to note that this is a representative protocol and would require optimization for specific substrates.
Representative Protocol: Amide Bond Formation via Acyl Transfer
Materials:
-
Carboxylic acid
-
This compound (or other fluorinated ester as activating agent)
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the activating agent (e.g., a coupling reagent to form the activated ester in situ, or use a pre-formed activated ester). If forming in situ with a reagent like DCC (dicyclohexylcarbodiimide), add the fluorinated alcohol corresponding to the desired ester. For direct use of a pre-formed activated ester, proceed to the next step.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the activated ester.
-
-
Amide Bond Formation:
-
To the solution containing the activated ester, add the amine (1.0-1.2 equiv) and the base (1.5-2.0 equiv).
-
Stir the reaction at room temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates and the activating agent.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove excess base and amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired amide.
-
Visualizing the Chemistry
To better understand the underlying chemical principles and workflows, the following diagrams are provided.
Caption: General mechanism of nucleophilic acyl substitution using a fluorinated ester.
Caption: A typical experimental workflow for amide synthesis using an activated ester.
Conclusion and Future Outlook
This compound holds promise as a highly reactive and effective reagent in drug synthesis, particularly for acylation and peptide coupling reactions. Its predicted high reactivity, stemming from the strong electron-withdrawing nature of the nonafluorobutyl group, suggests it could offer advantages in terms of reaction speed and the ability to activate less reactive substrates.
However, it is critical to underscore that these are predictions based on established chemical principles. There is a clear need for direct, quantitative comparative studies to definitively establish the efficacy of this compound relative to other fluorinated esters. Future research should focus on generating this experimental data, including reaction yields, kinetics, and optimal conditions for various synthetic transformations. Such studies will be invaluable for medicinal chemists seeking to expand their toolkit of fluorination strategies for the development of next-generation therapeutics. The potential for late-stage functionalization of complex drug candidates using highly reactive reagents like MNFV is an area ripe for exploration.[6][7][8][9][10]
References
- 1. homework.study.com [homework.study.com]
- 2. Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Oleophobicity: A Comparative Guide to Methyl Nonafluorovalerate and Alternative Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oleophobic properties of surfaces, with a focus on benchmarking the performance of coatings derived from Methyl Nonafluorovalerate against other established oleophobic treatments. Due to the limited availability of specific quantitative data for this compound in the public domain, this comparison leverages data from chemically similar short-chain fluorinated compounds and other common oleophobic surfaces to provide a predictive benchmark. The information presented herein is intended to guide material selection and experimental design for applications requiring oil-repellent surfaces.
Introduction to Oleophobicity
Oleophobicity, the ability of a surface to repel oils, is a critical property in a wide range of applications, from anti-fingerprint coatings on touch screens to non-fouling surfaces in biomedical devices and pharmaceutical manufacturing. This property is governed by the surface energy of the material; low surface energy is a prerequisite for effective oil repellency. Fluorinated compounds are particularly adept at creating low-energy surfaces.
This compound is a short-chain perfluoroalkyl substance that can be used to create oleophobic surfaces. Understanding its performance relative to other available technologies is crucial for making informed material choices. This guide compares the expected performance of this compound-treated surfaces with three common classes of oleophobic surfaces:
-
Long-Chain Fluorinated Silane Surfaces: Often considered the industry standard for high-performance oleophobicity.
-
Perfluoropolymer (PFPE) Surfaces: Known for their durability and chemical resistance.
-
Lubricant-Infused Surfaces (LIS): A newer class of surfaces that offer exceptional liquid repellency.
Comparative Performance Data
The following tables summarize key performance metrics for different oleophobic surfaces based on available experimental data. The data for "Short-Chain Fluorinated Silane (Proxy for this compound)" is based on published values for surfaces with similar C4 perfluoroalkyl chains and should be considered an estimate.
Table 1: Static and Dynamic Contact Angles with Hexadecane
| Surface Type | Static Contact Angle (θ) with Hexadecane | Sliding Angle (α) with Hexadecane |
| Short-Chain Fluorinated Silane (Proxy for this compound) | 60° - 80° | Not widely reported |
| Long-Chain Fluorinated Silane (e.g., FOTS) | > 150° (Superoleophobic) | ~10° |
| Perfluoropolymer (PFPE) | ~70° | Not widely reported |
| Lubricant-Infused Surface (LIS) | > 150° (Superoleophobic) | < 5° |
Note: Hexadecane is a standard non-polar liquid used for oleophobicity testing.
Table 2: AATCC 118 Oil Repellency Ratings
| Surface Type | AATCC 118 Oil Repellency Grade |
| Short-Chain Fluorinated Silane (Proxy for this compound) | 3 - 5 (Estimated) |
| Long-Chain Fluorinated Silane | 6 - 8 |
| Perfluoropolymer (PFPE) | 4 - 6 |
| Lubricant-Infused Surface (LIS) | Not typically rated by this method |
The AATCC 118 test uses a series of hydrocarbons with decreasing surface tension. A higher grade indicates better repellency.
Experimental Protocols
Accurate and reproducible measurement of oleophobicity is critical for comparing surface performance. The following are detailed methodologies for the key experiments cited in this guide.
Contact Angle Goniometry (Static and Sliding Angles)
This method directly measures the wettability of a surface by a liquid.
Caption: Workflow for Contact Angle Goniometry.
AATCC Test Method 118: Oil Repellency
This standardized test provides a grade for oil repellency, which is widely used in the textile and coatings industries.
Caption: AATCC 118 Oil Repellency Test Protocol.
Discussion and Comparison
This compound (Short-Chain Fluorinated Silane Proxy): Surfaces treated with short-chain fluorinated silanes are expected to exhibit moderate oleophobicity. While they effectively repel some oils, their performance is generally lower than that of their long-chain counterparts. This is attributed to the lower density of fluorine atoms at the surface. They represent a potential alternative where regulatory concerns about long-chain fluorinated compounds are a factor.
Long-Chain Fluorinated Silane Surfaces: These surfaces, often created using silanes like FOTS (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane), are the benchmark for high oleophobicity. The long perfluorinated chains pack densely on the surface, creating a very low surface energy that can repel a wide range of oils, including those with low surface tension. This often results in superoleophobic behavior (contact angles > 150°).
Perfluoropolymer (PFPE) Surfaces: PFPEs are polymeric materials that offer good oleophobicity combined with excellent chemical and thermal stability. While their static contact angles with oils may be lower than those of highly ordered long-chain silane monolayers, they can provide durable and robust oleophobic coatings.
Lubricant-Infused Surfaces (LIS): LIS represent a different approach to liquid repellency. By trapping a lubricating liquid within a micro/nanostructured surface, they create a continuous, low-friction interface that can repel a wide variety of liquids, including oils. LIS often exhibit extremely low sliding angles, meaning droplets move with very little tilting of the surface.
Logical Relationship of Oleophobic Surface Characteristics
The following diagram illustrates the key factors influencing the oleophobicity of a surface.
Caption: Key Determinants of Surface Oleophobicity.
Conclusion
Safety Operating Guide
Proper Disposal Procedures for Methyl Nonafluorovalerate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of methyl nonafluorovalerate, a fluorinated compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guidance is intended for researchers, scientists, and drug development professionals.
This compound is classified as a per- and polyfluoroalkyl substance (PFAS), a class of compounds known for their persistence in the environment.[1] Therefore, specialized disposal methods are required. Improper disposal can lead to long-term environmental contamination and potential health risks.
I. Hazard Profile and Safety Data
Before handling this compound for disposal, it is crucial to be familiar with its hazard profile. The following table summarizes key quantitative data from the Safety Data Sheet (SDS).
| Property | Value | Hazard Classification |
| GHS Pictograms | Danger | Flammable Liquid, Skin Irritant, Eye Irritant |
| Hazard Statements | H225, H315, H319, H335 | Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Molecular Formula | C6H3F9O2 | |
| Molecular Weight | 278.07 g/mol |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
II. Recommended Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Due to its classification as a PFAS, specific thermal treatment or landfilling protocols are necessary to prevent environmental release.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be accurately identified. This includes pure, unreacted product, reaction mixtures, and contaminated materials such as gloves, weighing paper, and absorbent pads.
-
Segregate the Waste: Collect all this compound waste in a dedicated, clearly labeled, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be made of a material compatible with fluorinated organic compounds.
Step 2: Packaging and Labeling
-
Container Selection: Use a robust, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant). Include the accumulation start date.
Step 3: Storage
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
Incompatible Materials: Keep the waste container away from incompatible materials, such as strong acids, bases, and oxidizing agents.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which includes thermal destruction, permitted hazardous waste landfills, and underground injection.[3][4] Your selected hazardous waste vendor should be compliant with these guidelines.
III. On-Site Neutralization (For Consideration by Qualified Professionals Only)
While off-site disposal is the preferred method, in some instances, on-site neutralization through hydrolysis may be considered. Fluorinated esters are susceptible to hydrolysis, which can break the ester bond.[4] The rate of hydrolysis increases with a higher degree of fluorination and is pH-dependent.[3]
This procedure should only be attempted by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a chemical fume hood).
Experimental Protocol: Tentative Procedure for Basic Hydrolysis
-
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
A suitable solvent in which both the ester and the base are soluble (e.g., a mixture of water and a polar aprotic solvent like THF or acetonitrile, if necessary)
-
Stir plate and stir bar
-
pH indicator paper or a calibrated pH meter
-
Appropriate reaction vessel
-
-
Procedure:
-
In a chemical fume hood, carefully add the this compound waste to the reaction vessel.
-
Slowly add the basic solution to the waste while stirring. The reaction may be exothermic.
-
Allow the mixture to stir at room temperature. The reaction time will vary and may require monitoring (e.g., by GC-MS or NMR) to confirm the disappearance of the starting material.
-
After the reaction is complete, neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.
-
The final neutralized solution must still be disposed of as hazardous waste, but the primary hazardous characteristics of the original fluorinated ester will have been mitigated.
-
It is imperative to validate this procedure on a small scale before attempting to treat larger quantities of waste.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
For further information, consult your institution's Chemical Hygiene Plan and your local EHS office.
References
Essential Safety and Operational Guidance for Handling Methyl Nonafluorovalerate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Methyl Nonafluorovalerate (CAS RN: 13038-26-1).[1][2][3] This document provides crucial safety protocols and logistical plans to foster a secure research environment.
Chemical Properties and Hazards:
This compound is a colorless to almost colorless, clear liquid.[3] It is highly flammable and its vapors can form explosive mixtures with air.[1][4] The primary health hazards associated with this chemical are skin irritation and serious eye irritation.[1][5]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles, Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves.[1] Nitrile or neoprene gloves are generally recommended for handling solvents. Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Skin and Body Protection | Protective Clothing | Wear a flame-retardant lab coat or chemical-resistant apron. In case of significant exposure risk, a chemical-resistant suit may be necessary.[6] |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is essential for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and in working order.[1]
-
Remove all potential ignition sources from the work area, as this compound is highly flammable.[1][4]
-
Use explosion-proof electrical and ventilating equipment.[1][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
2. Donning PPE:
-
Follow the PPE guidelines outlined in the table above. Ensure all PPE is in good condition and fits correctly.
3. Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
4. In Case of a Spill:
-
Evacuate the area immediately if the spill is large or ventilation is inadequate.
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1]
-
Do not use combustible materials, such as paper towels, to clean up spills.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent), in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Dispose of the chemical waste through a licensed waste disposal company.[1] The disposal must be in accordance with all local, state, and federal regulations for hazardous waste.
Experimental Workflow: Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 13038-26-1 | TCI Deutschland GmbH [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
